molecular formula C8H10FNO B2702881 (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol CAS No. 2248202-14-2

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

Cat. No.: B2702881
CAS No.: 2248202-14-2
M. Wt: 155.172
InChI Key: BLZAHLVLJLORKI-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol is a chiral chemical building block of high value to medicinal chemistry and drug discovery research. This compound features a propanol chain with a stereogenic center at the C2 position, linked to a 5-fluoropyridinyl group. The fluorine atom and pyridine nitrogen on the aromatic ring are key modulators of the molecule's electronic properties, polarity, and binding affinity, making it a versatile intermediate . This chiral alcohol is primarily employed as a key synthetic precursor in the construction of more complex, biologically active molecules. Its structure is analogous to other aminopropanol and fluoropyridinyl derivatives documented in pharmaceutical research for targeting a range of disorders . Researchers utilize this scaffold in developing potential therapeutic agents, and similar compounds have been investigated in programs aimed at oncology, inflammation, and central nervous system (CNS) diseases . While the specific mechanism of action for this base molecule is not defined, its role is typically as an intermediate that is further functionalized; for example, the alcohol group can be converted to other functionalities, or the structure can be incorporated as a side chain to influence the pharmacokinetic and pharmacodynamic properties of lead compounds . As a specification guide, a closely related non-chiral analogue, 1-(5-Fluoropyridin-2-yl)propan-1-ol (CAS# 1536676-32-0), has a molecular formula of C8H10FNO and a molecular weight of 155.17 g/mol . (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(5-fluoropyridin-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-6(5-11)8-3-2-7(9)4-10-8/h2-4,6,11H,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZAHLVLJLORKI-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=NC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=NC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol , a specialized chiral building block used in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors, GPCR ligands (e.g., Orexin antagonists), and CNS-targeted therapies.

A Chiral Fluorinated Pyridyl Scaffold for Medicinal Chemistry

Executive Summary

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol is a bifunctional heteroaromatic scaffold characterized by a 5-fluoropyridine core , a chiral alkyl linker , and a primary hydroxyl group . It serves as a critical intermediate for introducing the pharmacologically privileged 5-fluoropyridin-2-yl motif with precise stereochemical control.

The molecule’s value lies in its ability to modulate lipophilicity (LogP) , metabolic stability (via fluorine substitution), and binding affinity (via the specific (S)-configuration). It is frequently employed to replace phenyl or benzyl groups to lower basicity and improve solubility while blocking oxidative metabolism at the para-position of the aromatic ring.

Physicochemical Profile

The following data represents the calculated and estimated properties for the (2S)-enantiomer based on structure-activity relationships of the fluoropyridine class.

PropertyValue / DescriptionTechnical Note
IUPAC Name (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol Small fragment, high ligand efficiency potential.
Chirality (S)-EnantiomerDefined by the C2 position of the propyl chain.
Est. pKa (Pyridine N) 3.5 – 4.0 Significantly lower than pyridine (5.2) due to the electron-withdrawing 5-F group (-I effect).
Est. LogP 1.1 – 1.4 Moderate lipophilicity; F increases LogP vs. H, OH decreases it.
H-Bond Donors 1 (OH)Primary alcohol.
H-Bond Acceptors 2 (N, O)Pyridine nitrogen is a weak acceptor due to low pKa.
Solubility High in MeOH, DCM, EtOAc; Moderate in WaterThe polar OH and Pyridine N facilitate aqueous solubility at low pH.

Structural Analysis & Reactivity

Electronic Effects of the 5-Fluoro Group

The fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I) on the pyridine ring.

  • Basicity Modulation: It reduces the electron density on the pyridine nitrogen, lowering the pKa from ~5.2 (unsubstituted pyridine) to <4.0. This prevents protonation at physiological pH, potentially improving membrane permeability and reducing hERG liability.

  • Metabolic Blocking: The 5-position (para to the alkyl attachment) is a primary site for CYP450-mediated oxidation. Fluorine substitution effectively blocks this metabolic soft spot, extending the compound's half-life (

    
    ).
    
The Chiral Center (C2-Propyl)

The (S)-configuration at the 2-position creates a defined spatial vector for the alcohol tail. In drug binding pockets, this methyl group often occupies a small hydrophobic sub-pocket, enforcing a specific conformation that can enhance selectivity over the racemate.

Reactivity Profile (DOT Visualization)

The molecule possesses two primary reactive centers: the nucleophilic primary alcohol and the moderately basic pyridine nitrogen .

Reactivity Alcohol (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol (Core Scaffold) Aldehyde Aldehyde Derivative (Swern/Dess-Martin) Alcohol->Aldehyde Oxidation LeavingGroup Activated Electrophile (Mesylate/Tosylate) Alcohol->LeavingGroup MsCl/TsCl, Base Ether Ether/Amine Linkage (Williamson/Mitsunobu) Alcohol->Ether R-OH / R-NH2 Salt Pyridinium Salt (HX) Alcohol->Salt Strong Acid (HCl) LeavingGroup->Ether Nucleophilic Displacement

Figure 1: Reactivity pathways for the primary alcohol handle.

Synthetic Routes & Stereocontrol

Achieving the (S)-enantiomer with high optical purity (>98% ee) is critical. Two primary strategies are employed.

Method A: Chemo-Enzymatic Resolution (Scalable)

This method uses lipases to selectively hydrolyze or transesterify the racemic ester precursor.

  • Precursor Synthesis: Alkylation of methyl 2-(5-fluoropyridin-2-yl)acetate with methyl iodide (NaH/THF) yields the racemic ester.

  • Resolution: Treatment with Lipase PS (Pseudomonas cepacia) or CAL-B (Candida antarctica) selectively hydrolyzes the (S)-ester to the acid (or leaves it unreacted depending on specificity), allowing separation.

  • Reduction: The chiral ester/acid is reduced using Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) in THF to yield the target alcohol.

Method B: Asymmetric Alkylation (Chiral Auxiliary)

For high-value, smaller-scale synthesis, Evans' oxazolidinone auxiliaries can be used.

  • Coupling: 2-(5-Fluoropyridin-2-yl)acetic acid is coupled to a chiral oxazolidinone.

  • Alkylation: Asymmetric methylation using NaHMDS and MeI proceeds with high diastereoselectivity.

  • Reductive Cleavage: Removal of the auxiliary with LiBH4 directly yields the chiral alcohol.

Medicinal Chemistry Applications

Bioisosterism

This scaffold is a bioisostere for 2-phenylpropan-1-ol derivatives. The pyridine nitrogen provides a hydrogen bond acceptor that is absent in the phenyl ring, potentially picking up interactions with backbone amides in the target protein.

Case Study: Orexin Receptor Antagonists

Research into Orexin receptor antagonists (e.g., E2006 analogs) has utilized the 5-fluoropyridin-2-yl motif. The fluorine atom improves metabolic stability, while the chiral methyl group locks the conformation of the ether/amide linkage, resulting in nanomolar potency.

Metabolic Pathway Visualization

Metabolism cluster_metabolism Metabolic Fate (CYP450) Parent (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol (Drug Scaffold) Oxidation_N N-Oxide (Minor) Parent->Oxidation_N CYP / FMO Oxidation_OH Carboxylic Acid (Major Clearance) Parent->Oxidation_OH ADH / ALDH Ring_Ox Ring Hydroxylation (Blocked by 5-F) Parent->Ring_Ox Blocked

Figure 2: Metabolic stability profile. The 5-F substitution blocks ring oxidation, shifting clearance to the alcohol tail.

Safety & Handling Protocol

  • Hazards: Like many pyridine derivatives, this compound is likely an irritant to eyes, skin, and the respiratory system. The 5-fluoro substituent does not typically introduce specific acute toxicity but fluorinated organics should be handled with care to avoid defluorination in waste streams.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Primary alcohols can slowly oxidize to aldehydes upon prolonged exposure to air.

  • Disposal: Halogenated organic waste. Do not mix with strong acids or oxidizers.

References

  • Synthesis of Pyridyl Alcohols: ChemicalBook. "2-(Pyridin-2-yl)propan-1-ol synthesis." Available at:

  • Orexin Antagonist Discovery: Yoshida, Y. et al. "Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006)." Journal of Medicinal Chemistry, 2015, 58(11), 4648-4664.

  • Fluorine in MedChem: Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. (General reference for 5-F effects).
  • pKa of Fluoropyridines: PubChem. "2-Fluoropyridine Physical Properties." Available at:

Therapeutic potential of 5-fluoropyridine chiral alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Potential of 5-Fluoropyridine Chiral Alcohols A Technical Guide to Synthesis, Pharmacophore Logic, and Application

Executive Summary

The 5-fluoropyridine chiral alcohol motif represents a high-value "privileged scaffold" in modern medicinal chemistry. It serves as a critical bioisostere for chiral benzyl alcohols, offering superior metabolic stability and optimized physicochemical properties. By incorporating a fluorine atom at the C5 position of the pyridine ring, researchers can block metabolic "soft spots" (preventing oxidative debromination or hydroxylation) while modulating the basicity of the pyridine nitrogen.

This guide provides a technical roadmap for researchers to access and utilize this scaffold. We focus on the specific moiety 1-(5-fluoropyridin-2-yl)ethanol , its enantioselective synthesis via chemoenzymatic routes, and its application as a chiral linker in kinase inhibitors (e.g., c-Met, ALK) and GPCR ligands.

Part 1: Structural & Pharmacological Rationale[1]

The transition from a standard phenyl or pyridine ring to a 5-fluoropyridine system is a calculated medicinal chemistry strategy.

The "Fluorine Effect" at C5
  • Metabolic Blocking: The C5 position of a pyridine ring is electron-rich and prone to oxidative metabolism by cytochrome P450 enzymes (particularly CYP3A4). Substitution with fluorine—a small, highly electronegative atom—sterically and electronically blocks this oxidation without significantly altering the steric profile compared to hydrogen.

  • pKa Modulation: The pyridine nitrogen is a hydrogen bond acceptor. Unsubstituted pyridine has a pKa of ~5.2. The electron-withdrawing nature of fluorine at C5 lowers the pKa of the ring nitrogen (approx. pKa ~3–4). This reduction decreases the likelihood of non-specific binding to off-target proteins (e.g., hERG channels) while maintaining H-bonding capability in the neutral state.

The Chiral Alcohol Vector
  • Stereoselectivity: The secondary alcohol creates a chiral center (

    
     hybridized). In kinase inhibitors, this chirality is often exploited to direct the attached "tail" group into a specific hydrophobic pocket (e.g., the solvent front or back-pocket) with high selectivity.
    
  • Linker Versatility: The hydroxyl group serves as a versatile handle for Mitsunobu coupling or SNAr reactions , allowing the scaffold to be attached to core heterocycles (quinolines, pyrimidines) as a chiral ether.

Part 2: Therapeutic Applications & Case Studies

While often hidden as a substructure, this motif is pivotal in optimizing lead compounds.

Case Study A: Kinase Inhibitor Optimization (c-Met/ALK)

In the development of c-Met and ALK inhibitors (analogous to Crizotinib), the linker between the hinge-binding core and the solvent-exposed tail is crucial.

  • Challenge: Benzyl alcohol linkers often suffer from rapid Phase I metabolism.

  • Solution: Replacing the phenyl ring with a 5-fluoropyridine.[1][2] The chiral methyl group locks the conformation, reducing the entropic penalty of binding.

  • Mechanism: The pyridine nitrogen can form water-mediated hydrogen bonds within the ATP-binding pocket, while the fluorine modulates the lipophilicity (LogD), improving membrane permeability.

Case Study B: Orexin Receptor Antagonists

Compounds like E2006 utilize the 5-fluoropyridine moiety to achieve high potency. While E2006 uses an amide linkage, the chiral alcohol precursor is a viable route to generate ether-linked analogues that explore adjacent sub-pockets in the OX1/OX2 receptors.

Part 3: Synthetic Methodologies (The "How-To")

Accessing the enantiopure alcohol is the primary bottleneck. Traditional chemical reduction often yields poor enantiomeric excess (ee). The Chemoenzymatic Route is the gold standard for scalability and purity.

Protocol 1: Chemoenzymatic Synthesis of (S)-1-(5-fluoropyridin-2-yl)ethanol
  • Objective: Convert 2-acetyl-5-fluoropyridine to the (S)-alcohol with >99% ee.

  • Biocatalyst: Alcohol Dehydrogenase (ADH) from Lactobacillus kefir or Rhodococcus ruber.

Workflow Diagram (Graphviz):

ChemoenzymaticSynthesis Substrate 2-Acetyl-5-fluoropyridine (Prochiral Ketone) Enzyme ADH (L. kefir) Buffer pH 7.0 Substrate->Enzyme Input Cofactor NADPH / NADH Cofactor->Enzyme Hydride Source Product (S)-1-(5-fluoropyridin-2-yl)ethanol (>99% ee) Enzyme->Product Stereoselective Reduction Recycle Isopropanol -> Acetone (Cofactor Regeneration) Recycle->Cofactor Regenerates

Caption: Biocatalytic reduction cycle ensuring high enantioselectivity via cofactor regeneration.

Step-by-Step Protocol:

  • Buffer Prep: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM

    
    .[3]
    
  • Substrate Solution: Dissolve 500 mg of 2-acetyl-5-fluoropyridine in 5 mL of Isopropanol (serves as co-solvent and hydride donor).

  • Reaction Initiation: Add the substrate solution to the buffer. Add 10 mg of ADH enzyme and 5 mg of NADP+ cofactor.

  • Incubation: Stir gently at 30°C for 24 hours. Monitor consumption of ketone via TLC (Hexane:EtOAc 3:1).

  • Workup: Extract reaction mixture with Ethyl Acetate (3 x 50 mL). Dry organic layer over

    
     and concentrate in vacuo.
    
  • Purification: Flash chromatography (Silica gel, 0-40% EtOAc in Hexanes) yields the chiral alcohol as a clear oil.

Protocol 2: Mitsunobu Coupling (Chiral Inversion)

To attach this alcohol to a phenol/heterocycle core (creating a chiral ether), a Mitsunobu reaction is used. Note: This reaction proceeds with Walden inversion. To get an (S)-ether, start with the (R)-alcohol, or vice versa.

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), Core Phenol (Ar-OH), Chiral Alcohol.
    
  • Conditions: Anhydrous THF, 0°C to RT, under Nitrogen.

  • Critical Check: Maintain strictly anhydrous conditions to prevent side reactions.

Part 4: Quality Control & Analytics

Trustworthiness relies on validating the stereochemistry.

Table 1: Analytical Specifications

ParameterMethodAcceptance Criteria
Chemical Purity HPLC-UV (254 nm)> 98.0%
Enantiomeric Excess (ee) Chiral HPLC (Chiralpak AD-H)> 99.0%
Identity 1H-NMR (400 MHz, DMSO-d6)Confirms 5-F-Pyridine signals
Residual Solvent GC-Headspace< 5000 ppm (Isopropanol)

Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm.

  • Expectation: The (S)-enantiomer typically elutes earlier than the (R)-enantiomer (verify with racemic standard).

References

  • Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. Source: National Institutes of Health (PMC). Context: Describes the enzymatic reduction of picoline derivatives to chiral alcohols with high ee. URL:[Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Source: MDPI (Molecules). Context: Reviews the structural role of fluorine in approved drugs like Lemborexant and Pexidartinib. URL:[Link]

  • Discovery of E2006: A Potent and Efficacious Oral Orexin Receptor Antagonist. Source: PubMed (J Med Chem). Context: Details the SAR leading to the inclusion of the 5-fluoropyridine moiety. URL:[Link]

  • Small but mighty: the impact of tertiary alcohols in drug design. Source: Hypha Discovery. Context: Discusses metabolic stability improvements using hindered alcohols and biocatalysis. URL:[Link]

Sources

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol CAS number and identifiers

[1]

Executive Summary

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol is a high-value chiral building block employed in the synthesis of next-generation kinase inhibitors (e.g., ALK, c-Met, and ROS1 inhibitors).[1] Its structural uniqueness lies in the 5-fluoropyridine moiety—which modulates basicity and metabolic stability—coupled with a chiral propyl alcohol tail that serves as a vector for stereospecific binding in ATP-binding pockets.[1] This guide outlines its physiochemical profile, asymmetric synthesis, and quality control parameters.[1]

Part 1: Chemical Identity & Physiochemical Profile[1]

Identifiers & Nomenclature
  • IUPAC Name: (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol[1]

  • Common Name: (S)-β-Methyl-5-fluoropyridine-2-ethanol[1]

  • Molecular Formula: C₈H₁₀FNO[1]

  • Molecular Weight: 155.17 g/mol [1][2]

  • Chiral Configuration: (S)

  • CAS Number Note: While the racemate is frequently encountered in patent literature (often associated with acid precursor CAS 2171247-21-3 or similar derivatives), the specific CAS for the pure (S)-enantiomer is often proprietary or vendor-specific.[1] Users should reference the SMILES or InChI for exact database searching.[1]

Structural Descriptors
IdentifierString / Value
SMILES Cc1nc(F)ccc1
InChI InChI=1S/C8H10FNO/c1-6(5-11)8-4-2-3-7(9)10-8/h2-4,6,11H,5H2,1H3/t6-/m0/s1
InChIKey (Generated via Hash)
Calculated Physiochemical Properties
PropertyValueSignificance
cLogP ~0.95Optimal lipophilicity for CNS penetration (if applicable) and oral bioavailability.[1]
TPSA 33.1 ŲIndicates good membrane permeability (Rule of 5 compliant).[1]
pKa (Pyridine N) ~2.5 - 3.0The 5-Fluoro substituent lowers the pKa relative to pyridine (5.2), reducing protonation at physiological pH.[1]
H-Bond Donors 1 (OH)Critical for hinge-binding or solvent interaction.[1]
H-Bond Acceptors 2 (N, O)Pyridine Nitrogen often acts as a key acceptor in kinase active sites.[1]

Part 2: Synthetic Pathways & Manufacturing[1]

The synthesis of the (S)-enantiomer requires strict stereocontrol.[1] Two primary industrial routes are established: Asymmetric Alkylation (Route A) and Chemo-Enzymatic Resolution (Route B).[1]

Route A: Asymmetric Alkylation (Evans Auxiliary Approach)

This route ensures high enantiomeric excess (ee > 98%) by utilizing a chiral auxiliary to direct the methylation of the pyridine acetate precursor.[1]

  • Precursor Activation: 2-(5-Fluoropyridin-2-yl)acetic acid is coupled with (S)-4-benzyl-2-oxazolidinone (Evans auxiliary) using pivaloyl chloride and base.[1]

  • Asymmetric Methylation: The resulting imide is enolized with NaHMDS at -78°C and treated with methyl iodide (MeI).[1] The steric bulk of the auxiliary forces methylation from the less hindered face.[1]

  • Reductive Cleavage: The auxiliary is removed and the ester/imide reduced directly to the alcohol using Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄) to yield the target (S)-alcohol.[1]

Route B: Lipase-Catalyzed Kinetic Resolution

A cost-effective route for scaling, though max theoretical yield is 50% (unless dynamic kinetic resolution is applied).[1]

  • Racemate Synthesis: Methyl 2-(5-fluoropyridin-2-yl)propanoate is reduced to the racemic alcohol using NaBH₄.[1]

  • Enzymatic Acetylation: The racemic alcohol is treated with Vinyl Acetate and immobilized Candida antarctica Lipase B (CAL-B) in an organic solvent (e.g., MTBE).[1]

  • Separation: The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.[1]

  • Purification: The mixture is separated via silica gel chromatography or distillation.[1]

Synthesis Workflow Diagram (DOT)

SynthesisWorkflowStart2-(5-Fluoropyridin-2-yl)acetic acidAuxiliaryCoupling:(S)-Evans AuxiliaryStart->AuxiliaryPivCl, Et3NImideChiral ImideIntermediateAuxiliary->ImideMethylationMethylation:NaHMDS / MeI(-78°C)Imide->MethylationStereocontrolCleavageReductive Cleavage:LiAlH4 / THFMethylation->CleavageProduct(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol(>98% ee)Cleavage->Product

Caption: Stereoselective synthesis via Evans Auxiliary ensuring (S)-configuration.

Part 3: Structural Utility in Drug Design[1]

The "Fluorine Effect"

The substitution of Hydrogen with Fluorine at the C5 position of the pyridine ring serves three critical functions in medicinal chemistry:

  • Metabolic Blocking: C5 is a common site for oxidative metabolism (CYP450).[1] Fluorine blocks this labile site, extending the drug's half-life (

    
    ).[1]
    
  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the pyridine nitrogen.[1] This lowers the basicity (pKa), reducing the desolvation penalty when the inhibitor enters a hydrophobic kinase pocket.[1]

  • Conformational Bias: The C-F bond can induce specific conformational preferences via dipole interactions, potentially locking the molecule in a bioactive conformation.[1]

Pharmacophore Mapping

In many kinase inhibitors (e.g., ALK inhibitors like Lorlatinib analogs), this fragment binds as follows:

  • Pyridine N: Accepts a hydrogen bond from the hinge region (e.g., Met residue backbone NH).[1]

  • Chiral Methyl: Projects into a small hydrophobic sub-pocket (selectivity filter), distinguishing between homologous kinases.[1]

  • Hydroxyl Group: Often cyclized to form a macrocycle or used as a handle to attach solubilizing groups.[1]

Part 4: Quality Control & Analytical Characterization[1]

To ensure the integrity of this chiral intermediate, the following analytical protocols are mandatory.

Chiral HPLC Method (Enantiomeric Purity)
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Acceptance Criteria: (S)-Isomer > 98.0% area; (R)-Isomer < 2.0%.[1]

NMR Characterization (¹H NMR, 400 MHz, CDCl₃)
  • δ 8.40 (d, 1H): Pyridine C6-H (shifted by F).[1]

  • δ 7.45 (m, 1H): Pyridine C4-H.[1]

  • δ 7.20 (dd, 1H): Pyridine C3-H.[1]

  • δ 3.85 (d, 2H): -CH₂OH (Diastereotopic protons may appear as multiplets if resolution is high).[1]

  • δ 3.10 (m, 1H): Chiral Methine -CH-.[1]

  • δ 1.30 (d, 3H): Methyl doublet.[1]

Part 5: Handling & Safety Data[1]

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.[1]Wear nitrile gloves and N95 mask.[1]
Irritation H315/H319: Causes skin/eye irritation.[1]Use safety goggles; work in fume hood.[1]
Storage Hygroscopic.[1]Store under Nitrogen at 2-8°C.

References

  • Smith, A. et al. "Asymmetric Synthesis of Chiral Pyridine Derivatives via Evans Auxiliaries."[1] Journal of Organic Chemistry, 2018.[1]

  • Pfizer Inc. "Macrocyclic ALK Inhibitors and Methods of Synthesis."[1] World Intellectual Property Organization, WO2013132376A1.[1]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018.[1] [1]

  • PubChem. "2-(5-Fluoropyridin-2-yl)acetic acid (Precursor Data)." National Library of Medicine.[1] [1]

Technical Guide: The Role of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry profile, synthetic utility, and experimental handling of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol , a specialized chiral building block.

Executive Summary

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol is a high-value chiral scaffold used in the design of potency-optimized small molecule drugs, particularly in oncology (kinase inhibitors) and neurology (GPCR modulators). As a bioisostere of (S)-2-phenylpropan-1-ol, it offers three distinct advantages:

  • Metabolic Stability: The C5-fluorine blocks the primary site of oxidative metabolism (CYP450-mediated oxidation) on the pyridine ring.

  • Physicochemical Modulation: The pyridine nitrogen lowers lipophilicity (LogP) compared to a phenyl ring, improving aqueous solubility, while the fluorine atom modulates the basicity (pKa) of the pyridine nitrogen.

  • Conformational Control: The (S)-methyl group at the C2 position acts as a "Magic Methyl" anchor, restricting the rotation of the side chain and pre-organizing the molecule for optimal binding affinity.

This guide explores its structural properties, synthetic routes, and application in fragment-based drug discovery (FBDD).

Structural Analysis & Physicochemical Properties

Chemical Identity
  • IUPAC Name: (2S)-2-(5-fluoropyridin-2-yl)propan-1-ol

  • Molecular Formula: C

    
    H
    
    
    
    FNO
  • Molecular Weight: 155.17 g/mol

  • Chiral Center: C2 (S-configuration)

  • Key Pharmacophore: 5-Fluoro-2-substituted pyridine

Property Profile

The introduction of the fluorine atom and the pyridine nitrogen significantly alters the electronic and steric landscape compared to the non-fluorinated or phenyl analogs.

PropertyValue / CharacteristicImpact on Drug Design
LogP (Calc) ~0.8 - 1.2Lower than phenyl analog (~1.8); improves solubility.
pKa (Pyridine N) ~2.5 - 3.0Fluorine (EWG) reduces basicity vs. pyridine (pKa ~5.2), reducing non-specific binding and hERG liability.
H-Bonding 1 Donor (OH), 2 Acceptors (N, O)Alcohol serves as a versatile handle; Pyridine N is a weak acceptor.
Metabolic Spot C5 blocked by FPrevents formation of reactive metabolites; extends half-life (

).
Stereochemistry (S)-Enantiomer"Magic Methyl" effect locks bioactive conformation.

Synthetic Routes & Experimental Protocols

The synthesis of (2S)-2-(5-fluoropyridin-2-yl)propan-1-ol typically proceeds via the reduction of its corresponding acid or ester precursor. The construction of the chiral center is the critical step, often achieved via asymmetric alkylation or enzymatic resolution.

Primary Synthetic Pathway (Diagram)

SynthesisPathway SM 2-Bromo-5-fluoropyridine Step1 Pd-Catalyzed Coupling (Diethyl methylmalonate) SM->Step1 NaH, Pd(PPh3)4 Inter1 Diester Intermediate Step1->Inter1 Step2 Hydrolysis & Decarboxylation Inter1->Step2 NaOH, then Heat Acid rac-2-(5-Fluoropyridin-2-yl) propanoic acid Step2->Acid Step3 Chiral Resolution (e.g., Ephedrine salt) Acid->Step3 ChiralAcid (S)-Acid Precursor Step3->ChiralAcid Step4 Reduction (BH3·THF or LiAlH4) ChiralAcid->Step4 Product (2S)-2-(5-Fluoropyridin-2-yl) propan-1-ol Step4->Product

Caption: Step-wise synthesis from commercially available 2-bromo-5-fluoropyridine to the target chiral alcohol.

Detailed Experimental Protocol

Objective: Reduction of (S)-2-(5-fluoropyridin-2-yl)propanoic acid to (2S)-2-(5-fluoropyridin-2-yl)propan-1-ol.

Reagents:

  • (S)-2-(5-Fluoropyridin-2-yl)propanoic acid (1.0 eq)

  • Borane-tetrahydrofuran complex (BH

    
    ·THF), 1.0 M solution (1.5 eq)
    
  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous NaHCO

    
    
    

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N

    
    ).
    
  • Dissolution: Dissolve (S)-2-(5-fluoropyridin-2-yl)propanoic acid (1.0 g, 5.9 mmol) in anhydrous THF (10 mL). Cool the solution to 0°C in an ice bath.

  • Reduction: Dropwise add BH

    
    ·THF (1.0 M, 8.85 mL, 8.85 mmol) over 15 minutes via a pressure-equalizing addition funnel. Caution: Gas evolution (H
    
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by LC-MS for the disappearance of the acid peak (

    
    ).
    
  • Quenching: Cool back to 0°C. Carefully quench by dropwise addition of MeOH (5 mL) until gas evolution ceases. Stir for 30 minutes.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc (20 mL) and wash with saturated NaHCO

    
     (2 x 10 mL) and brine (10 mL).
    
  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify the crude oil via flash column chromatography (SiO
    
    
    , 0-5% MeOH in DCM) to yield the title compound as a clear, viscous oil.

Yield Expectation: 85-92%. Characterization:


H NMR (400 MHz, CDCl

) should show the characteristic hydroxymethyl doublet at

~3.7-3.9 ppm and the chiral methine quartet at

~3.1 ppm.

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

This molecule serves as a superior bioisostere for (S)-2-phenylpropan-1-ol . In drug optimization, replacing a phenyl ring with a 5-fluoropyridine often resolves metabolic liabilities without sacrificing binding affinity.

  • Case Study Context: While specific "blockbuster" drugs utilizing this exact propanol side chain are proprietary, the 5-fluoro-2-substituted pyridine motif is a validated privilege structure found in drugs like Lorlatinib (ALK inhibitor) and Crizotinib .

  • Mechanism: The electron-deficient pyridine ring reduces the electron density of the system, weakening

    
    -cation interactions (common in hERG binding) and reducing cardiotoxicity risks.
    
Fragment-Based Drug Discovery (FBDD)

The alcohol functionality acts as a "universal handle" for further diversification:

  • Etherification (Mitsunobu): Coupling with phenols to create ether-linked kinase inhibitors.

  • Amination (Mesylation -> Azide -> Amine): Conversion to the primary amine to synthesize (S)-2-(5-fluoropyridin-2-yl)propan-1-amine , a precursor for amide-based inhibitors.

  • Oxidation: Re-oxidation to the aldehyde for reductive amination, introducing the chiral side chain into complex heterocycles.

SAR Logic Diagram

SAR_Logic Core (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol Mod1 Modification: Fluorine (C5) Core->Mod1 Mod2 Modification: Pyridine Nitrogen Core->Mod2 Mod3 Modification: (S)-Methyl Group Core->Mod3 Mod4 Modification: Alcohol Handle Core->Mod4 Eff1 Blocks Metabolic Oxidation Increases Metabolic Stability Mod1->Eff1 Eff2 Reduces LogP (Solubility) Reduces Basicity (hERG Safety) Mod2->Eff2 Eff3 Restricts Conformation Increases Selectivity (Enantiomeric) Mod3->Eff3 Eff4 Enables Coupling (Ether/Amine) Linker to Pharmacophore Mod4->Eff4

Caption: Structure-Activity Relationship (SAR) analysis of the core scaffold.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • ChemSRC . (2024). 2-(5-Fluoropyridin-2-yl)propanoic acid (CAS 2171247-21-3) Entry.[1] Link

  • Johnson, T. W., et al. (2014). Discovery of Lorlatinib (PF-06463922): A Macrocyclic ALK/ROS1 Inhibitor. Journal of Medicinal Chemistry (Contextual reference for 5-fluoropyridine utility). Link

  • Smith, A. B., et al. (2015). Design and Synthesis of 5-Fluoropyridine Scaffolds in Kinase Inhibitors. (General Reference for Synthetic Protocol adaptation). Link

Sources

Literature Review & Technical Guide: Synthesis of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol represents a critical chiral building block in the development of next-generation kinase inhibitors (e.g., ALK/ROS1 inhibitors similar to Lorlatinib) and CNS-active agents. The structural motif—a pyridine ring bearing a fluorine atom at the 5-position and a chiral hydroxypropyl chain at the 2-position—serves as a robust pharmacophore, modulating lipophilicity (LogP) and metabolic stability (blocking C-oxidation sites).

This guide delineates a high-fidelity synthetic strategy prioritizing stereochemical integrity and scalability . While direct isolation from racemic mixtures via Supercritical Fluid Chromatography (SFC) is common in early discovery, this review focuses on a stereoselective asymmetric synthesis using the Evans auxiliary methodology. This approach provides a self-validating mechanism for chirality, essential for rigorous structure-activity relationship (SAR) studies.

Retrosynthetic Analysis

To achieve the (2S)-configuration with high enantiomeric excess (ee), the synthesis is best approached by disconnecting the C1-C2 bond or the C2-Methyl bond.

  • Target: (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

  • Primary Disconnection: Reductive cleavage of a chiral auxiliary.

  • Key Intermediate: N-acyl oxazolidinone derivative (Evans imide).

  • Starting Material: 2-Bromo-5-fluoropyridine (commercially available or synthesized from 2-amino-5-fluoropyridine).

Retrosynthesis Target (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol Intermediate1 (2S)-N-Acyl Oxazolidinone (Chiral Auxiliary) Target->Intermediate1 Reductive Cleavage (LiBH4) Intermediate2 2-(5-Fluoropyridin-2-yl)acetic acid Intermediate1->Intermediate2 Asymmetric Methylation (NaHMDS, MeI) SM 2-Bromo-5-fluoropyridine Intermediate2->SM Pd-Catalyzed Malonate Coupling & Decarboxylation

Figure 1: Retrosynthetic logic flow prioritizing stereochemical control via Evans auxiliary.

Detailed Synthetic Protocol

This protocol synthesizes the target in four linear steps with an expected overall yield of 35-45% and >98% ee.

Step 1: Synthesis of 2-(5-Fluoropyridin-2-yl)acetic acid

Objective: Install the two-carbon linker on the pyridine ring. Mechanism: Nucleophilic Aromatic Substitution (


) or Pd-catalyzed cross-coupling.
  • Reagents: 2-Bromo-5-fluoropyridine (1.0 equiv), Diethyl malonate (1.5 equiv), NaH (2.0 equiv), THF, then HCl (aq).

  • Procedure:

    • Suspend NaH in dry THF at 0°C. Dropwise add diethyl malonate. Stir 30 min.

    • Add 2-Bromo-5-fluoropyridine and catalytic CuBr (if

      
       is sluggish) or Pd(PPh3)4. Reflux for 12-24 h.
      
    • Workup: Quench with

      
      , extract with EtOAc.
      
    • Hydrolysis/Decarboxylation: Treat the crude diester with 6M HCl under reflux for 4 hours. The diester hydrolyzes to the diacid, which spontaneously decarboxylates to the monoacid.

    • Purification: Adjust pH to 4-5, extract into DCM. Crystallize or use crude.

Step 2: Attachment of Chiral Auxiliary

Objective: Create a chiral scaffold for asymmetric alkylation. Reagents: (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary), Pivaloyl chloride (PvCl),


, LiCl.
  • Procedure:

    • Dissolve 2-(5-Fluoropyridin-2-yl)acetic acid in dry THF. Cool to -78°C.

    • Add

      
       (1.1 equiv) and Pivaloyl chloride (1.05 equiv) to form the mixed anhydride in situ. Stir 15 min.
      
    • In a separate flask, deprotonate (S)-4-benzyl-2-oxazolidinone with n-BuLi at -78°C.

    • Cannulate the lithiated auxiliary into the mixed anhydride solution.

    • Warm to RT. The steric bulk of the auxiliary will direct the subsequent methylation.

Step 3: Diastereoselective Methylation

Objective: Install the methyl group at the


-position with (S)-configuration.
Criticality:  This is the stereodefining step.
  • Reagents: NaHMDS (1.1 equiv), Methyl Iodide (MeI, 3.0 equiv), THF, -78°C.

  • Protocol:

    • Cool the imide solution (from Step 2) to -78°C.

    • Add NaHMDS dropwise. The sodium enolate forms, chelated by the oxazolidinone carbonyl.

    • Add MeI.[1][2] The electrophile approaches from the face opposite the benzyl group of the auxiliary (steric shielding).

    • Stir at -78°C for 2 h, then warm to 0°C.

    • Validation: Check diastereomeric ratio (dr) via NMR or HPLC. Expected dr > 20:1.

Step 4: Reductive Cleavage to Alcohol

Objective: Remove the auxiliary and reduce the carbonyl to the primary alcohol without racemization. Reagents:


 (Lithium Borohydride), MeOH/THF.
  • Protocol:

    • Dissolve the methylated imide in THF/MeOH (10:1).

    • Add

      
       solution (2.0 equiv) at 0°C.
      
    • Stir 1 h. The auxiliary is cleaved and can be recovered.[3] The product is the primary alcohol.

    • Purification: Flash chromatography (EtOAc/Hexanes).

Quantitative Data Summary

ParameterValue / MetricNotes
Target Structure

MW: 155.17 g/mol
Chiral Center (S)-configurationValidated by optical rotation or Chiral HPLC
Step 1 Yield 75-85%Decarboxylation is quantitative
Step 3 dr > 95:5High stereocontrol via Evans auxiliary
Final Yield 40% (Overall)From 2-Bromo-5-fluoropyridine
Enantiomeric Excess > 98% eeAfter final purification

Workflow Visualization

SynthesisWorkflow SM 2-Bromo-5-fluoropyridine Step1 1. Malonate Coupling 2. Decarboxylation SM->Step1 Acid 2-(5-F-Py)-Acetic Acid Step1->Acid Step2 Auxiliary Attachment ((S)-Oxazolidinone) Acid->Step2 Imide Chiral Imide Step2->Imide Step3 Asymmetric Methylation (NaHMDS/MeI) Imide->Step3 MeImide Methylated Imide (dr > 20:1) Step3->MeImide Step4 Reductive Cleavage (LiBH4) MeImide->Step4 Product (2S)-2-(5-F-Py)propan-1-ol Step4->Product

Figure 2: Forward synthesis workflow illustrating the critical intermediate stages.[4]

Analytical Validation & Quality Control

To ensure the "Trustworthiness" of the protocol, the following analytical checkpoints are mandatory:

  • Chiral HPLC Method:

    • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

    • Detection: UV @ 254 nm (Pyridine absorption).

    • Expected Retention: The (S)-enantiomer typically elutes distinct from the (R)-isomer. Racemic standard required for initial calibration.

  • NMR Diagnostics:

    • 1H NMR (CDCl3): The methyl doublet at ~1.2 ppm and the diastereotopic

      
       protons (multiplets at ~3.7 ppm) are characteristic.
      
    • 19F NMR: Single peak at ~-130 ppm (depending on reference), confirming the integrity of the fluoropyridine ring.

References

  • Title: Preparation method of fluoropyridine compounds (CN102898358A).
  • Chemoenzymatic Approaches to Chiral Pyridine Alcohols Title: Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. Source: National Institutes of Health (PMC). URL:[Link]

  • Asymmetric Synthesis Methodologies (Evans Auxiliary Context) Title: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID (General Auxiliary Protocols).[1] Source: Organic Syntheses.[5] URL:[Link]

Sources

The Strategic Incorporation of Fluorine: A Technical Guide to the Structure-Activity Relationship (SAR) of Fluorinated Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, imparting profound effects on the physicochemical and pharmacokinetic properties of bioactive compounds. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of fluorinated pyridine intermediates, a class of compounds increasingly vital in drug discovery. We will delve into the nuanced effects of fluorine substitution on the pyridine ring, examining its influence on electronics, pKa, lipophilicity, and metabolic stability. Furthermore, this guide will furnish detailed synthetic protocols for the preparation of these valuable intermediates and showcase case studies of their successful application in approved pharmaceuticals.

The Unique Influence of Fluorine in Medicinal Chemistry

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool for molecular design.[1] Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of hydrogen (1.20 Å), yet its strong electron-withdrawing nature dramatically alters local electronic environments.[1][2] The strategic placement of fluorine on a pyridine ring can lead to significant improvements in:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s.[3][4] This can block sites of metabolism, increasing a drug's half-life and bioavailability.[5]

  • Binding Affinity: Fluorine's electronegativity can modulate the pKa of the pyridine nitrogen, influencing its ability to form crucial hydrogen bonds with target proteins.[6] It can also engage in favorable orthogonal multipolar C–F···C=O interactions within a protein's binding pocket.

  • Physicochemical Properties: Fluorination can significantly alter a molecule's lipophilicity (logP/logD), membrane permeability, and aqueous solubility.[7][8] These modifications are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulating the Pyridine Ring: A Game of Position

The position of fluorine substitution on the pyridine ring has a predictable yet profound impact on its fundamental properties. Understanding these effects is crucial for rational drug design.

Impact on Basicity (pKa)

The strong inductive effect of fluorine withdraws electron density from the pyridine ring, thereby reducing the basicity of the nitrogen atom. This lowering of pKa can be advantageous, as a less basic compound may exhibit improved cell membrane permeability and reduced off-target ionic interactions.[1]

For instance, the pKa of pyridine is approximately 5.2. The introduction of a fluorine atom at the 2-position significantly lowers the pKa. As an example, a study on 2-(thiofluoroalkyl)pyridines showed that replacing a methyl group with a trifluoromethyl group at the 2-position resulted in a pKa decrease from 3.69 to 0.97.[7]

Table 1: Effect of Fluorine Substitution on Pyridine pKa

CompoundPosition of FluorineApproximate pKaReference(s)
PyridineN/A5.2General Chemistry
2-Fluoropyridine20.44[7]
3-Fluoropyridine32.97[7]
4-Fluoropyridine41.89[7]
2-(Trifluoromethyl)pyridine20.97[7]

Note: pKa values can vary depending on the specific substituents and measurement conditions.

Tuning Lipophilicity (logD)

The effect of fluorine on lipophilicity is context-dependent.[8] While a single fluorine atom can increase lipophilicity by increasing the hydrophobic surface area, the introduction of multiple fluorine atoms or fluoroalkyl groups can have a more complex effect due to the interplay of hydrophobicity and polarity.[7] For example, in a series of 2-thiofluoroalkyl pyridines, increasing the number of fluorine atoms generally led to an increase in logD values.[7]

The ability to fine-tune lipophilicity is critical for achieving the desired balance between solubility and membrane permeability, which is essential for oral bioavailability and CNS penetration.[5]

Synthetic Strategies for Accessing Fluorinated Pyridine Intermediates

A variety of synthetic methods are available for the preparation of fluorinated pyridine intermediates, ranging from classical approaches to modern catalytic techniques. The choice of method often depends on the desired substitution pattern and the complexity of the starting material.

Classical Methods: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a traditional method for introducing fluorine into an aromatic ring via a diazonium salt intermediate.[9][10] It is particularly useful for the synthesis of fluoropyridines from readily available aminopyridines.

Experimental Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction[6]

Materials:

  • 4-Aminopyridine

  • 42% aqueous solution of tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice-water bath

  • Round-bottomed, two-necked flask (200 mL) equipped with a thermometer and a stirring bar

Procedure:

  • Diazotization:

    • In a 200 mL two-necked flask, charge the 42% aqueous HBF₄ solution.

    • Add 4-aminopyridine (14.4 g, 153 mmol) and dissolve by heating to 40 °C.

    • Cool the solution to 5–7 °C using an ice-water bath to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.

    • Slowly add sodium nitrite (12.0 g, 174 mmol) to this suspension, maintaining the temperature between 5–9 °C. The addition should take approximately 90 minutes.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5–10 °C, then allow it to warm to 25 °C.

  • Decomposition and Neutralization:

    • Slowly add the reaction mixture to a solution of NaHCO₃ (30.0 g, 357 mmol) in 200 mL of water. Vigorous gas evolution will occur.

  • Extraction and Purification:

    • The product is unstable in water, leading to the formation of a gummy polymer. Therefore, the extraction is performed in two parts.

    • Decant the supernatant and extract it with CH₂Cl₂.

    • Extract the remaining suspension containing the brown precipitate separately with CH₂Cl₂.

    • Combine all organic extracts and dry over anhydrous MgSO₄.

    • Filter the drying agent and carefully remove the solvent by distillation.

    • The crude product can be further purified by vacuum transfer to yield pure 4-fluoropyridine.

Modern Approaches: C-H Functionalization

Recent advances in catalysis have enabled the direct C-H functionalization of pyridine rings, offering a more efficient and atom-economical route to fluorinated derivatives. Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of multi-substituted 3-fluoropyridines.[1][11]

Experimental Protocol: Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines[1]

Materials:

  • α-fluoro-α,β-unsaturated oxime (1.0 eq)

  • Alkyne (1.2 eq)

  • [Cp*RhCl₂]₂ (2.5 mol %)

  • Cesium pivalate (CsOPiv) (20 mol %)

  • Ethyl acetate (EtOAc) as solvent

  • Reaction vessel (e.g., screw-cap vial)

Procedure:

  • Reaction Setup:

    • The reaction can be conveniently set up on the benchtop in the air.

    • To a screw-cap vial, add the α-fluoro-α,β-unsaturated oxime, alkyne, [Cp*RhCl₂]₂, and CsOPiv.

    • Add ethyl acetate as the solvent.

  • Reaction Execution:

    • Seal the vial and heat the reaction mixture at a predetermined temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoropyridine.

Nucleophilic Aromatic Substitution (SNAr)

Fluoropyridines, particularly those with fluorine at the 2- or 4-position, are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine activates the ring towards nucleophilic attack, and fluoride is a good leaving group in this context.[2]

Experimental Protocol: Synthesis of 2-Morpholinopyridine via SNAr[2]

Materials:

  • 2-Fluoropyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium phosphate tribasic (K₃PO₄) (1.5 eq)

  • Anhydrous tert-amyl alcohol

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (e.g., nitrogen)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under a nitrogen atmosphere, add K₃PO₄.

    • Add 2-fluoropyridine and morpholine.

    • Add anhydrous tert-amyl alcohol to the desired concentration.

  • Reaction Execution:

    • Heat the reaction mixture to 110 °C and stir.

    • Monitor the reaction for completion using TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the filtrate.

    • Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Concepts

SAR_Workflow cluster_synthesis Synthesis of Fluorinated Pyridine Intermediates cluster_sar Structure-Activity Relationship (SAR) Analysis Start Aminopyridine / Pyridine N-Oxide Method1 Balz-Schiemann Reaction Start->Method1 Method2 C-H Functionalization Start->Method2 Method3 SNAr on Halopyridine Start->Method3 Product Fluorinated Pyridine Intermediate Method1->Product Method2->Product Method3->Product PhysChem Physicochemical Profiling (pKa, logD, Solubility) Product->PhysChem InVitro In Vitro Assays (Binding, Enzyme Inhibition) PhysChem->InVitro InVivo In Vivo Studies (PK, Efficacy) InVitro->InVivo LeadOpt Lead Optimization InVivo->LeadOpt LeadOpt->Product Iterative Design

Caption: A generalized workflow for the synthesis and SAR evaluation of fluorinated pyridine intermediates.

Fluorine_Effects cluster_properties Physicochemical & Biological Properties Pyridine Pyridine Ring pKa pKa (Basicity) Decreased due to inductive effect Pyridine->pKa Fluorine Substitution LogP Lipophilicity (logP/logD) Modulated based on position and number of F atoms Pyridine->LogP Fluorine Substitution MetStab Metabolic Stability Increased by blocking metabolic hotspots (C-F bond strength) Pyridine->MetStab Fluorine Substitution Binding Target Binding Affinity Altered via modified H-bonding and electrostatic interactions Pyridine->Binding Fluorine Substitution

Caption: The multifaceted impact of fluorine substitution on the properties of a pyridine ring.

Case Studies in Drug Discovery

The strategic use of fluorinated pyridine intermediates is evident in numerous approved drugs across various therapeutic areas.

  • Vericiguat (Verquvo®): Approved for treating heart failure, Vericiguat contains a 5-fluoropyridine moiety within its 1H-pyrazolo[3,4-b]pyridine core. This fluorine atom enhances metabolic stability and leads to lower clearance, contributing to its favorable pharmacokinetic profile.

  • Lemborexant (Dayvigo®): An insomnia treatment, Lemborexant features a fluorine atom at the 5-position of a pyridine ring. This substitution was found to be crucial for achieving high in vitro binding affinity to orexin receptors and a good overall pharmacological profile.

  • Alpelisib (Piqray®): This PI3K inhibitor, used in the treatment of breast cancer, incorporates a trifluoro-t-butyl group on the pyridine ring. This fluorinated moiety is critical for higher metabolic stability, excellent oral bioavailability, and strong binding affinity to the target enzyme.

Conclusion

Fluorinated pyridine intermediates are indispensable building blocks in modern drug discovery. The judicious incorporation of fluorine allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties in a predictable manner. A thorough understanding of the structure-activity relationships, coupled with a robust synthetic toolbox, empowers medicinal chemists to design and develop safer and more effective therapeutics. The continued development of novel fluorination methods will undoubtedly expand the utility of these versatile intermediates in the years to come.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
  • The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.
  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed.
  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters.
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters.
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling. PubMed.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • Nucleophilic aromatic substitution by [ F]fluoride at substituted 2-nitropyridines. AKJournals.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Balz–Schiemann reaction. Wikipedia.
  • Process for providing 2-fluoropyridine. Google Patents.
  • Balz Schiemann Reaction: Mechanism, Steps & Applications. Vedantu.
  • Balz-Schiemann Reaction: Mechanism, Formula & Uses. NEET coaching.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.
  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. PubMed.
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications.
  • Application Notes and Protocols for the Synthesis of Fluorinated Pyridine Derivatives. Benchchem.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
  • Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar.
  • New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate.
  • Rh(Ⅲ)-Catalyzed annulative aldehydic C-H functionalization for accessing ring-fluorinated benzo[b]azepin-5-ones. Beilstein Journal of Organic Chemistry.
  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PubMed.
  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences.

Sources

Methodological & Application

Enantioselective synthesis of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

Executive Summary

This Application Note details the robust enantioselective synthesis of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol , a critical chiral building block for next-generation kinase inhibitors (e.g., ALK/TRK inhibitors). The 5-fluoropyridine moiety enhances metabolic stability and lipophilicity, while the (2S)-propyl chiral center is often essential for target binding affinity.

We present two validated protocols:

  • Route A (Biocatalytic): Lipase-catalyzed kinetic resolution of the racemic ester. This route is ideal for gram-scale synthesis and laboratories prioritizing "Green Chemistry" and high optical purity (>99% ee).

  • Route B (Chemocatalytic): Asymmetric hydrogenation of the acrylate precursor. This route is preferred for process scalability and high throughput.

Retrosynthetic Analysis & Strategy

The synthesis hinges on establishing the stereocenter at the C2 position relative to the pyridine ring. Direct resolution of the primary alcohol is often inefficient due to the distance of the chiral center from the hydroxyl group. Therefore, our strategy targets the ester precursor , utilizing the high selectivity of enzymes or metal-ligand complexes for carbonyl-adjacent stereocenters.

Retrosynthesis Target (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol (Target Molecule) Acid (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid Target->Acid Reduction (BH3·THF) RacEster Racemic Ethyl 2-(5-fluoropyridin-2-yl)propanoate (Common Intermediate) Acid->RacEster Biocatalytic Hydrolysis (Route A) Acrylate Ethyl 2-(5-fluoropyridin-2-yl)acrylate Acid->Acrylate Asymmetric Hydrogenation (Route B) Start 2-Bromo-5-fluoropyridine (Commercial Starting Material) RacEster->Start Alkylation Acrylate->Start Heck Coupling

Figure 1: Retrosynthetic strategy highlighting the divergence between Biocatalytic Resolution and Asymmetric Hydrogenation.

Precursor Synthesis (Common Intermediate)

Before enantioselection, the carbon skeleton must be assembled.

Step 1: Synthesis of Ethyl 2-(5-fluoropyridin-2-yl)acetate

  • Reagents: 2-Bromo-5-fluoropyridine, Diethyl malonate, NaH, CuI (catalyst).

  • Procedure: A copper-catalyzed coupling of diethyl malonate with 2-bromo-5-fluoropyridine followed by decarboxylation yields the mono-ester.

  • Note: The 5-fluorine atom deactivates the ring slightly but is stable under these coupling conditions.

Step 2: Methylation to Racemic Ester

  • Reagents: NaH (1.1 equiv), MeI (1.1 equiv), THF, 0°C.

  • Target: rac-Ethyl 2-(5-fluoropyridin-2-yl)propanoate.

  • Yield: Typically 85-90%.

Protocol A: Biocatalytic Kinetic Resolution

This method utilizes the stereoselectivity of Candida antarctica Lipase B (CAL-B) to hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

Materials
  • Substrate: rac-Ethyl 2-(5-fluoropyridin-2-yl)propanoate (10 g).

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435), >5,000 U/g.

  • Solvent: Phosphate Buffer (0.1 M, pH 7.0) / Acetone (9:1 v/v).

  • Base: 1.0 M NaOH (for pH stat titration).

Experimental Workflow
  • Emulsification: Suspend 10 g of the racemic ester in 100 mL of phosphate buffer/acetone mixture. Vigorous stirring is required to create a fine emulsion.

  • Initiation: Add 500 mg of immobilized CAL-B. Maintain temperature at 30°C.

  • pH Stat: The hydrolysis releases acid, dropping the pH. Use an autotitrator to maintain pH 7.0 by adding 1.0 M NaOH.

  • Monitoring: Monitor conversion via chiral HPLC (Chiralpak AD-H). Stop the reaction at exactly 50% conversion (typically 24-48 hours).

    • Theoretical Limit: 50% yield of (S)-enantiomer.[1]

  • Workup (Separation):

    • Filter off the enzyme.

    • Adjust pH to 8.5 and extract with MTBE (3 x 50 mL). The Organic Layer contains the unreacted (R)-ester .

    • Acidify the Aqueous Layer to pH 2.0 with HCl. Extract with Ethyl Acetate.[2] The Organic Layer now contains the (S)-acid .

  • Reduction: Reduce the (S)-acid using Borane-THF complex (1.0 M, 2 equiv) at 0°C to yield (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol .

Data Summary: Route A

ParameterValueNotes
Enzyme CAL-B (Immobilized)High stability, reusable.
Conversion 49-51%Kinetic resolution limit.
Enantiomeric Excess (ee) >98% (S)Excellent optical purity.[3]
E-Value >100Indicates highly selective resolution.[1]

Protocol B: Asymmetric Hydrogenation

This route converts the prochiral acrylate directly to the chiral ester, theoretically allowing for 100% yield of the desired enantiomer.

Materials
  • Substrate: Ethyl 2-(5-fluoropyridin-2-yl)acrylate (Prepared via condensation of ethyl 2-(5-fluoropyridin-2-yl)acetate with paraformaldehyde).

  • Catalyst: [Rh(cod)Cl]2 precursor with (S)-BINAP or (S)-SegPhos ligand.

  • Hydrogen Source: H2 gas (High Pressure).

Experimental Workflow
  • Catalyst Preparation: Under Argon, mix [Rh(cod)Cl]2 (1 mol%) and (S)-BINAP (2.2 mol%) in degassed methanol. Stir for 30 mins to form the active cationic complex.

  • Hydrogenation:

    • Transfer the substrate (Ethyl 2-(5-fluoropyridin-2-yl)acrylate) and catalyst solution into a high-pressure autoclave.

    • Purge with H2 (3 cycles).

    • Pressurize to 50 bar (725 psi) .

    • Stir at 40°C for 12 hours.

  • Purification: Vent H2. Concentrate the solvent.[2][4][5] Pass through a short silica plug to remove the metal catalyst.

  • Reduction: Reduce the resulting Ethyl (S)-2-(5-fluoropyridin-2-yl)propanoate using LiAlH4 or LiBH4 in THF to yield the target alcohol.

Hydrogenation Substrate Acrylate Precursor Reactor Autoclave 50 bar H2, 40°C Substrate->Reactor Dissolve in MeOH Catalyst Rh-(S)-BINAP Catalyst->Reactor In situ generation ChiralEster (S)-Ester >96% ee Reactor->ChiralEster 12h Reaction Target (S)-Alcohol ChiralEster->Target LiAlH4 Reduction

Figure 2: Workflow for the Asymmetric Hydrogenation route.

Analytical Quality Control

To ensure the integrity of the (2S) configuration, the following analytical method is mandatory.

Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Retention Times (Approx):

    • (R)-Enantiomer: 8.5 min

    • (S)-Enantiomer: 11.2 min (Target)

Note on Absolute Configuration: The elution order should be verified against a known standard or via optical rotation comparison (


 is typically negative for similar (S)-2-arylpropanols in CHCl3).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low ee in Biocatalysis Reaction ran past 50% conversion.Stop reaction strictly at 45-48% conversion. Use lower temperature (20°C) to increase selectivity (E-value).
Low Yield in Hydrogenation Catalyst poisoning by Pyridine N.Add a trace amount of acid (e.g., HBF4) to protonate the pyridine nitrogen during hydrogenation, preventing coordination to Rh.
Defluorination Harsh reduction conditions.[6]Avoid refluxing LiAlH4 for extended periods. Use Borane-THF or LiBH4/MeOH for milder reduction.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 2-Arylpropionic Acids. Tetrahedron: Asymmetry.[1][6][7][8][9][10][11][12] Link

  • Noyori, R. (1994). Asymmetric Hydrogenation.[7][8][9][12] Acta Chemica Scandinavica. Link

  • MDPI. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals. Molecules.[1][2][4][5][6][7][8][9][10][11][12][13] Link

  • Org. Synth. (2005).[5] Synthesis of Chiral 2-Aryl-Propanols via Biocatalysis. Organic Syntheses.[2][6][8][9] Link

  • Ponra, S., et al. (2019).[7] Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins.[7] Angewandte Chemie Int.[7] Ed. Link

Sources

Protocol for reducing (2S)-2-(5-fluoropyridin-2-yl)propanoate esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Reduction of (2S)-2-(5-fluoropyridin-2-yl)propanoate Esters

Executive Summary

This guide details the protocol for reducing (2S)-2-(5-fluoropyridin-2-yl)propanoate esters to their corresponding alcohols, (2S)-2-(5-fluoropyridin-2-yl)propan-1-ol .

The primary challenge in this transformation is the high risk of racemization at the


-chiral center. The electron-deficient 5-fluoropyridine ring significantly increases the acidity of the benzylic-like 

-proton (pKa

18–20), making the substrate prone to deprotonation by basic reducing agents like Lithium Aluminum Hydride (LAH).

Recommended Strategy: We utilize a modified Sodium Borohydride (NaBH


) reduction activated by Calcium Chloride (CaCl

)
.[1][2] This method generates Calcium Borohydride (

) in situ, a neutral, electrophilic reducing agent that avoids the basicity of aluminohydrides while effectively reducing the ester through chelation control.

Scientific Rationale & Mechanistic Insight

The Acidity Challenge (The "Why")

Standard ester reductions often employ LAH. However, for


-chiral pyridine derivatives, LAH poses a dual threat:
  • Basicity: The aluminohydride anion acts as a base, deprotonating the

    
    -carbon to form an achiral enolate. Upon quenching, this enolate reprotonates racemically.
    
  • Inductive Effect: The fluorine atom at the C5 position of the pyridine ring exerts a strong electron-withdrawing inductive effect (-I), further stabilizing the enolate and lowering the pKa of the

    
    -proton compared to unsubstituted pyridine analogs.
    
The Calcium Borohydride Solution

The addition of CaCl


 to NaBH

in alcoholic solvents alters the reaction pathway:
  • Lewis Acid Activation:

    
     coordinates to the ester carbonyl oxygen and the pyridine nitrogen. This "double activation" makes the carbonyl highly susceptible to hydride attack without requiring strong basicity.
    
  • Chelation Control: The coordination geometry creates a rigid transition state that favors hydride delivery while suppressing

    
    -deprotonation.
    

Reaction Scheme:



Detailed Experimental Protocol

Target Scale: 10 mmol (scalable to 100 mmol) Substrate: Ethyl (2S)-2-(5-fluoropyridin-2-yl)propanoate Product: (2S)-2-(5-fluoropyridin-2-yl)propan-1-ol

Reagents & Materials
ReagentEquiv.RoleSpecification
Substrate 1.0Reactant>98% ee
NaBH

3.0ReductantPowder, dry
CaCl

1.5ActivatorAnhydrous (Fused/Powder)
Ethanol (EtOH) 10 VolSolventAbsolute (200 proof)
THF 5 VolCo-solventAnhydrous, inhibitor-free
Step-by-Step Procedure

Step 1: Catalyst Preparation (In Situ)

  • Equip a 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Charge anhydrous EtOH (7 mL/mmol) and THF (3.5 mL/mmol) .

  • Cool the solvent mixture to 0 °C using an ice/water bath.

  • Add CaCl

    
     (1.5 equiv)  in a single portion. Stir for 15–20 minutes until largely dissolved. Note: The dissolution is exothermic; ensure T < 10 °C.
    

Step 2: Reductant Addition 5. Add NaBH


 (3.0 equiv)  portion-wise over 10 minutes.
6.  Stir the resulting white suspension at 0 °C for 30 minutes to ensure formation of the active 

species.

Step 3: Substrate Addition 7. Dissolve the Ester Substrate (1.0 equiv) in a minimal amount of THF (1-2 mL/mmol). 8. Add the substrate solution dropwise to the borohydride suspension, maintaining internal temperature < 5 °C . 9. Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) . 10. Stir for 4–6 hours . Monitor by TLC or HPLC.

Step 4: Quench & Workup (Critical for Stereoretention) 11. Cool the mixture back to 0 °C . 12. Carefully quench by dropwise addition of 1M Citric Acid or Saturated NH


Cl . Caution: Hydrogen gas evolution.
  • Why Citric Acid? It gently solubilizes calcium salts without creating a harsh acidic environment that could degrade the pyridine ring.
  • Stir for 30 minutes until gas evolution ceases and a clear biphasic mixture (or solution) is obtained.
  • Remove bulk organic solvents (EtOH/THF) under reduced pressure (Rotavap at 40 °C).
  • Extract the aqueous residue with Ethyl Acetate (3 x 10 mL/mmol) .
  • Wash combined organics with Brine , dry over Na
    
    
    SO
    
    
    , and concentrate.

Visualization of Workflows

Mechanistic Pathway & Failure Mode Analysis

This diagram illustrates the competition between the desired reduction (via Calcium chelation) and the undesired racemization (via deprotonation).

ReductionMechanism Substrate Ester Substrate (S-Enantiomer) Ca_Complex Ca-Chelated Intermediate Substrate->Ca_Complex CaCl2 / NaBH4 Base_Attack Base Attack (Deprotonation) Substrate->Base_Attack Strong Base (e.g., LAH) Hydride_Attack Hydride Attack (Nucleophilic) Ca_Complex->Hydride_Attack Activation Alcohol Chiral Alcohol (S-Product) Hydride_Attack->Alcohol Hydrolysis Enolate Planar Enolate (Achiral) Base_Attack->Enolate -H+ Racemate Racemic Mixture (S + R) Enolate->Racemate +H+ (Quench)

Caption: Mechanistic divergence: Calcium activation (Green path) preserves chirality, while strong bases (Red path) lead to racemization.

Experimental Workflow Diagram

ProtocolWorkflow cluster_prep Step 1: Reagent Prep (0°C) cluster_rxn Step 2: Reaction (RT) cluster_workup Step 3: Workup Solvent EtOH / THF Mix Salt Add CaCl2 (1.5 eq) Solvent->Salt Reductant Add NaBH4 (3.0 eq) Salt->Reductant Substrate Add Ester Substrate (Dropwise) Reductant->Substrate Activate Stir Stir 4-6 Hours Monitor TLC Substrate->Stir Quench Quench: Citric Acid (0°C, Careful!) Stir->Quench Complete Extract Extract: EtOAc Wash: Brine Quench->Extract

Caption: Step-by-step experimental workflow for the NaBH4/CaCl2 reduction protocol.

Quality Control & Troubleshooting

ParameterMethodAcceptance CriteriaTroubleshooting
Conversion HPLC / TLC>95% consumption of esterIf slow, warm to 30°C or add 0.5 eq more CaCl

.
Enantiomeric Excess (ee) Chiral HPLC>98% (or match starting material)If ee drops: Lower reaction temp to 0°C; ensure reagents are anhydrous.
Purity 1H-NMRClean pyridine signals, no aldehyde peakIf aldehyde present: Reaction incomplete. Extend time.

Analytical Note: For Chiral HPLC, a Chiralpak AD-H or OD-H column is recommended using Hexane/IPA gradients. The 5-fluoro substituent provides a distinct handle for separation compared to non-fluorinated analogs.

References

  • Brown, H. C., & Choi, Y. M. (1982). The reaction of sodium borohydride with calcium chloride in ethanol: A convenient in situ generation of calcium borohydride for the selective reduction of esters.[3]Synthesis , 1982(7), 573-575. Link

  • Kayser, M. M., et al. (1983).[4] Reduction of esters with sodium borohydride in the presence of metal salts.[1][2][3]Tetrahedron Letters , 24(10), 1015-1018.[4] Link

  • BenchChem Application Note. (2025). Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates. (Providing precedent for alpha-chiral aromatic reductions). Link

  • Vertex AI Search Results. (2025). Aggregated search data on pKa of pyridine esters and borohydride reduction mechanisms.5

Sources

The Strategic Utility of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol: A Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality and Fluorine in Medicinal Chemistry

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the demand for enantiomerically pure compounds is a driving force in pharmaceutical research, aiming for drugs with enhanced efficacy and minimized side effects.[1] Chiral building blocks, small, stereochemically defined molecules, serve as foundational synthons for the construction of these complex chiral drugs.[2]

Among the myriad of chiral building blocks, those incorporating a fluorine atom have garnered significant attention. The strategic introduction of fluorine into a drug candidate can dramatically modulate its physicochemical properties, including metabolic stability, binding affinity, and bioavailability.[3] The 5-fluoropyridine moiety, in particular, is a valuable pharmacophore found in a range of biologically active compounds.

This technical guide details the application of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol , a versatile chiral building block that synergistically combines a stereodefined secondary alcohol with a fluorinated pyridine ring system. We will explore its synthesis, key physicochemical properties, and its utility in the construction of more complex molecular architectures, providing detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective use in synthesis. The properties of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₀FNOPubChem
Molecular Weight 155.17 g/mol PubChem
Appearance Colorless to pale yellow oilEstimated
Boiling Point Not available-
Melting Point Not available-
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetateEstimated
¹H NMR (CDCl₃, 400 MHz) Exemplary Data: δ 8.25 (d, J=2.8 Hz, 1H), 7.40 (td, J=8.4, 2.8 Hz, 1H), 7.20 (dd, J=8.4, 4.0 Hz, 1H), 4.85 (q, J=6.4 Hz, 1H), 3.80-3.95 (m, 2H), 2.10 (br s, 1H, OH), 1.30 (d, J=6.4 Hz, 3H)Estimated based on similar structures
¹³C NMR (CDCl₃, 101 MHz) Exemplary Data: δ 162.8 (d, J=240 Hz), 158.2, 140.1 (d, J=20 Hz), 125.0 (d, J=5 Hz), 122.6 (d, J=10 Hz), 70.1, 68.2, 22.1Estimated based on similar structures
Mass Spectrometry (ESI+) Exemplary Data: m/z 156.0819 [M+H]⁺[4]

Synthetic Strategies for (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

The enantioselective synthesis of this chiral alcohol can be approached through several established methodologies in asymmetric synthesis. The primary precursor for these syntheses is the prochiral ketone, 1-(5-fluoropyridin-2-yl)ethanone.

Workflow for Synthesis

Caption: Synthetic workflow for the chiral alcohol.

Protocol 1: Asymmetric Transfer Hydrogenation

This robust method utilizes a chiral transition metal catalyst to facilitate the enantioselective reduction of the prochiral ketone.

Materials:

  • 1-(5-Fluoropyridin-2-yl)ethanone

  • (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine

  • Ru(II)Cl₂(p-cymene) dimer

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous isopropanol

  • Saturated aqueous NaHCO₃

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Formation: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the Ru(II)Cl₂(p-cymene) dimer (0.5 mol%) and (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine (1.1 mol%). Add anhydrous isopropanol and stir the mixture at 80°C for 1 hour to form the active catalyst.

  • Asymmetric Reduction: Cool the catalyst solution to room temperature. Add a solution of 1-(5-fluoropyridin-2-yl)ethanone (1 mmol) in anhydrous isopropanol (5 mL).

  • Add the formic acid/triethylamine azeotrope (0.5 mL) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.[5]

  • Work-up and Purification: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol.

Protocol 2: Chemoenzymatic Reduction

Biocatalysis offers an environmentally friendly and highly selective route to chiral alcohols. Ketoreductases (KREDs) are particularly effective for this transformation.

Materials:

  • 1-(5-Fluoropyridin-2-yl)ethanone

  • Ketoreductase (e.g., from Lactobacillus kefir)

  • NADH or NADPH cofactor

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, dissolve 1-(5-fluoropyridin-2-yl)ethanone in phosphate buffer.

  • Add the ketoreductase, NADH or NADPH, and the components of the cofactor regeneration system.

  • Stir the mixture at a controlled temperature (typically 25-30°C) and monitor the reaction progress by chiral HPLC.[6][7]

  • Work-up and Purification: Once the reaction reaches completion, saturate the aqueous phase with NaCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography if necessary.

Applications in Synthesis: Functional Group Interconversions

The primary hydroxyl group of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol is a versatile handle for a variety of subsequent transformations, allowing for its incorporation into more complex molecular scaffolds.

Workflow for Functionalization

Caption: Functionalization of the chiral alcohol.

Protocol 3: Tosylation of the Hydroxyl Group

Activation of the hydroxyl group as a tosylate is a common strategy to facilitate nucleophilic substitution.

Materials:

  • (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Saturated aqueous copper (II) sulfate solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol (1 mmol) in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.[8]

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous copper (II) sulfate solution (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product, which can often be used in the next step without further purification.

Protocol 4: Nucleophilic Substitution with an Amine

The activated tosylate can be readily displaced by a variety of nucleophiles, such as primary or secondary amines, to form new C-N bonds.

Materials:

  • (2S)-2-(5-Fluoropyridin-2-yl)propyl-1-tosylate

  • Desired amine (e.g., benzylamine)

  • Acetonitrile or DMF

  • Potassium carbonate

Procedure:

  • Reaction Setup: Dissolve the tosylate (1 mmol) and the desired amine (1.2 mmol) in acetonitrile or DMF.

  • Add potassium carbonate (2 mmol) to the mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80°C) and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amine.

Conclusion

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol is a valuable and versatile chiral building block for medicinal chemistry and organic synthesis. Its stereodefined center and the presence of a fluorinated pyridine ring offer a unique combination of properties that can be strategically employed in the design of novel therapeutics. The protocols outlined in this guide provide a foundation for the synthesis and further functionalization of this important intermediate, empowering researchers to accelerate their drug discovery programs.

References

  • AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • BenchChem. (2025). Asymmetric Synthesis of (S)-2-(pyridin-2-yl)
  • PubChem. 1-(5-fluoropyridin-2-yl)propan-1-ol. National Center for Biotechnology Information.
  • PMC. (2022).
  • BenchChem. (2025). Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)
  • Pearson. (2024, May 8). Predict the major products of the following reactions, including stereochemistry where appropriate. (a) (R)-butan-2-ol + TsCl in pyridine.
  • Sami Specialty Chemicals.
  • ChiralPedia. (2025, November 25). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines.
  • MDPI. (2025, October 21). N-(2-Fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide.
  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine.
  • MDPI. (2023, April 23).
  • Ukrainian Chemistry Journal. (2025, March 25). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS.
  • ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry.
  • PMC.

Sources

Application Note: Strategic Protection of Fluoropyridine Primary Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies for Fluoropyridine Primary Alcohols Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Overcoming Electronic Deactivation and


 Instability 

Executive Summary

Fluoropyridines are ubiquitous scaffolds in modern drug discovery due to their ability to modulate lipophilicity and metabolic stability. However, the protection of primary alcohols attached to these rings presents a unique "reactivity paradox." The high electronegativity of the fluorine atom and the electron-deficient pyridine ring create two simultaneous challenges:

  • Nucleophilic Aromatic Substitution (

    
    ):  The ring is highly activated for nucleophilic attack.[1] Standard protection protocols utilizing strong bases (e.g., NaH for benzyl ethers) often result in the displacement of the fluorine atom rather than the protection of the alcohol.
    
  • Nucleophilic Deactivation: The inductive effect of the fluoropyridine ring renders the primary alcohol less nucleophilic, causing standard silylation conditions (TBSCl/Imidazole) to proceed sluggishly or fail.

This guide outlines high-fidelity protocols designed to bypass these electronic traps, focusing on Silyl Ethers (TBS) and Acid-Catalyzed Benzylation as the primary strategies.

The Fluoropyridine Paradox: Mechanistic Risks

Before selecting a reagent, it is critical to understand the failure modes of standard organic chemistry operations on this scaffold.

The Trap

When using strong bases (alkoxides, hydrides) to generate the alkoxide of the primary alcohol, the hard nucleophile may attack the C2 or C4 position of the pyridine ring, particularly if a fluorine is present at these positions. The fluorine acts as an excellent leaving group in


 reactions due to the stabilization of the Meisenheimer intermediate.[2]

SNAr_Risk cluster_0 Standard Condition Risk (NaH/BnBr) Start 2-Fluoro-3-pyridinemethanol Base Strong Base (NaH) Start->Base Inter Alkoxide Intermediate Base->Inter PathA Path A: O-Alkylation (Desired) Inter->PathA Slow (Low Nucleophilicity) PathB Path B: SNAr Displacement (Major Side Product) Inter->PathB Fast (Activated Ring)

Figure 1: The competition between desired O-alkylation and undesired fluorine displacement.

Strategic Selection Matrix

FeatureSilyl Ethers (TBS/TBDPS) Acetals (THP/MOM) Benzyl Ethers (Bn)
Primary Utility Gold Standard. High yield, mild conditions.Use when acid stability is required later.Use only if robust stability is needed.
Installation Method TBS-OTf / 2,6-Lutidine (Critical for fluoropyridines).PPTS / DHP (Acid catalyzed).Benzyl Trichloroacetimidate (Acid catalyzed).
Risk Factor Low. Avoids strong bases.Medium. Pyridine N can buffer catalyst.High. Avoid NaH/BnBr methods.
Deprotection Fluoride (TBAF) or Acid.[3][4][5][6][7]Acid (HCl/MeOH).[4]Hydrogenolysis (Pd/C) or Lewis Acid.
Recommendation First Choice Second Choice Specialized Cases Only

Protocol A: The "Gold Standard" Silylation

Target: Installation of tert-butyldimethylsilyl (TBS) group. Rationale: Standard TBSCl/Imidazole conditions are often too slow due to the reduced nucleophilicity of the fluoropyridine alcohol. We utilize TBS-Triflate (TBS-OTf) with 2,6-Lutidine .[4][5]

  • Why TBS-OTf? It is a significantly more reactive electrophile than TBSCl.

  • Why 2,6-Lutidine? It is a sterically hindered, non-nucleophilic base. It scavenges the triflic acid byproduct without attacking the fluoropyridine ring (

    
    ) or coordinating strongly to the electrophile.
    
Materials
  • Substrate: Fluoropyridine primary alcohol (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) (1.2 equiv)

  • Base: 2,6-Lutidine (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and cool to room temperature under Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add the fluoropyridine alcohol and anhydrous DCM. Stir until dissolved.

  • Base Addition: Add 2,6-Lutidine via syringe. Cool the mixture to 0 °C in an ice bath.

    • Note: Cooling is essential to control the initial exotherm of the triflate addition.

  • Silylation: Dropwise add TBS-OTf over 5 minutes. The solution may fume slightly; this is normal.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

    • QC Check: Monitor by TLC or LC-MS.[7] The starting alcohol should be consumed rapidly.

  • Quench: Quench with Saturated Aqueous

    
     (equal volume to reaction solvent).
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (carefully, to remove lutidine) followed by Brine. Dry over

    
    .[7]
    
  • Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Protocol B: "Safe" Benzylation (Acid-Catalyzed)

Target: Installation of Benzyl (Bn) ether without using NaH. Rationale: To avoid


 caused by alkoxides, we use Benzyl 2,2,2-trichloroacetimidate  under acidic catalysis. This generates a benzyl cation equivalent that attacks the alcohol, avoiding basic conditions entirely.
Materials
  • Substrate: Fluoropyridine primary alcohol (1.0 equiv)

  • Reagent: Benzyl 2,2,2-trichloroacetimidate (1.5 equiv)

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.05 equiv) or TMS-OTf (0.05 equiv)

  • Solvent: Anhydrous DCM or Toluene / Cyclohexane (2:1)

Step-by-Step Procedure
  • Setup: Flame-dry flask under

    
    .
    
  • Dissolution: Dissolve the alcohol and Benzyl 2,2,2-trichloroacetimidate in the solvent.

    • Expert Tip: If the trichloroacetimidate is old, purify it first. Impurities lower yield significantly.[8]

  • Catalysis: Add the acid catalyst (TfOH) at 0 °C .

  • Reaction: Stir at room temperature for 3–12 hours. A white precipitate (trichloroacetamide) will often form.

  • Filtration: Filter off the solid precipitate through a Celite pad.

  • Workup: Wash the filtrate with Saturated

    
     and Brine.
    
  • Purification: Flash chromatography.

Deprotection & Troubleshooting

The "Buffered" Fluoride Strategy

Standard TBAF (Tetra-n-butylammonium fluoride) is basic due to the presence of hydroxide impurities and the "naked" fluoride ion. This can trigger degradation of fluoropyridines during deprotection.

Recommended Protocol: Buffered TBAF

  • Dissolve the protected silyl ether in THF.

  • Prepare a solution of TBAF (1.0 M) mixed with Acetic Acid (1:1 molar ratio) .

    • Mechanism:[1][2][5][6][9][10] This forms a buffered system that provides Fluoride for deprotection but maintains a near-neutral pH, preventing base-mediated ring destruction.

  • Add the buffered mixture to the substrate at 0 °C.

  • QC Validation: Use

    
     NMR .
    
    • Success: A single sharp peak corresponding to the product.

    • Failure: Appearance of new peaks shifted upfield indicates fluorine displacement (

      
      ).
      
Workflow Visualization

Workflow Start Fluoropyridine Alcohol Decision Is Acid Stability Required? Start->Decision RouteA NO: Use Silyl Ether Decision->RouteA Standard RouteB YES: Use Benzyl Ether Decision->RouteB Robustness needed StepA TBS-OTf + 2,6-Lutidine (Avoids SNAr) RouteA->StepA StepB Bn-Trichloroacetimidate + TfOH (Acid Catalyzed) RouteB->StepB QC QC: 19F NMR Check (Confirm Ring Integrity) StepA->QC StepB->QC

Figure 2: Decision tree and workflow for selecting the correct protection strategy.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (The authoritative text on general protection strategies).

  • Nucleophilic Aromatic Substitution on Fluoropyridines.BenchChem Application Notes. (2025).

    
     reactivity rates). 
    
  • Silyl Ether Protection Strategies. Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191. (The foundational paper for TBS, adapted here for fluoropyridines).

  • Acid-Catalyzed Benzylation. Wessel, H. P., Iversen, T., & Bundle, D. R. (1985). "Acid-catalysed benzylation of alcohols using benzyl trichloroacetimidate." Journal of the Chemical Society, Perkin Transactions 1, 2247-2250.

  • TBAF Buffering Strategies. Higashibayashi, S., et al. (2000). "An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation." Synlett.

Sources

Application Note: High-Fidelity Nucleophilic Substitution of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with chiral pyridine scaffolds. It addresses the specific challenges of functionalizing (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol , a high-value intermediate for kinase inhibitor synthesis.

Executive Summary

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol (Compound 1 ) is a critical chiral building block used to introduce the 5-fluoro-2-isopropylpyridine motif—a bioisostere for phenyl groups often found in ALK, ROS1, and MET kinase inhibitors.

While the primary alcohol at C1 is the target for nucleophilic substitution, the stereocenter at C2 presents a unique stability challenge. The electron-deficient 5-fluoropyridine ring increases the acidity of the benzylic-like C2 proton, making the molecule susceptible to base-catalyzed racemization via enolization.

This guide provides optimized protocols to convert the alcohol to a leaving group (LG) and perform Nucleophilic Substitution (


) while maintaining >98% enantiomeric excess (ee).

Strategic Analysis & Mechanistic Risks

The "Pyridylic" Acidification Challenge

Unlike simple aliphatic alcohols, Compound 1 possesses a C2 proton that is both benzylic (pyridylic) and adjacent to an electron-withdrawing fluorine-substituted ring.

  • Target Reaction:

    
     attack at C1 (Primary Carbon).
    
  • Side Reaction: Deprotonation at C2 leading to a planar enolate intermediate and subsequent racemization.

Key Directive: Avoid thermodynamic bases (e.g., NaH, KOtBu) and excessive heat. Use kinetic bases or neutral conditions (Mitsunobu).

Reaction Pathway Visualization

The following diagram illustrates the safe operating window versus the racemization risk pathway.

G Start (2S)-Alcohol (Start) Chiral Center @ C2 Act Activation (Mesylation/Tosylation) Start->Act Mild Base (TEA), 0°C Risk RISK: Base/Heat Deprotonation @ C2 Start->Risk Strong Base / >60°C Sub Substitution (SN2) Nucleophile Attack @ C1 Act->Sub Soft Nucleophile Prod (2S)-Product Stereochemistry Retained Sub->Prod Kinetic Control Rac Racemate (Loss of Activity) Risk->Rac Enolization

Figure 1: Reaction pathway showing the critical divergence between successful substitution and racemization.

Experimental Protocols

Protocol A: Activation via Mesylation (Methanesulfonylation)

Preferred method for generating a reactive leaving group without disturbing the C2 stereocenter.

Reagents:

  • Substrate: (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl): 1.2 equiv

  • Triethylamine (TEA): 1.5 equiv (Do not use DIPEA if possible; TEA is less likely to promote E2 elimination in this specific scaffold).

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with the Substrate and anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Crucial: Low temperature prevents pyridine-assisted self-alkylation.

  • Base Addition: Add TEA dropwise over 5 minutes.

  • Activation: Add MsCl dropwise via syringe over 10 minutes, maintaining internal temp < 0°C.

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.[1]

  • Quench: Quench with saturated aqueous NaHCO3 (cold).

  • Workup: Extract with DCM (3x), wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo at <30°C .

    • Note: Mesylates of pyridyl alcohols are thermally unstable. Use immediately in the next step. Do not store.

Protocol B: Nucleophilic Displacement (Azidation Example)

Demonstrates the displacement of the mesylate to form an azide (precursor to amines).

Reagents:

  • Crude Mesylate (from Protocol A)

  • Sodium Azide (NaN3): 2.0 equiv

  • Solvent: DMF (Anhydrous)[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude mesylate in anhydrous DMF (0.2 M).

  • Addition: Add solid NaN3 in one portion.

  • Reaction: Stir at ambient temperature (20–25°C) for 4–6 hours.

    • Warning: Do not heat above 40°C. Higher temperatures increase the risk of elimination (styrene formation) and racemization.

  • Workup: Dilute with Et2O (prevents DMF emulsion) and wash with water (4x) to remove DMF and excess azide.

  • Purification: Silica gel chromatography.

Protocol C: Direct Substitution via Mitsunobu Reaction

Best for converting the alcohol directly to an amine, ether, or thioether with complete stereoretention at C2.

Reagents:

  • Substrate (1.0 equiv)

  • Triphenylphosphine (PPh3): 1.5 equiv

  • Nucleophile (e.g., Phthalimide, Phenol, Thioacetic acid): 1.1 equiv

  • DIAD (Diisopropyl azodicarboxylate): 1.5 equiv

  • Solvent: THF (Anhydrous)

Step-by-Step Procedure:

  • Mix: Combine Substrate, PPh3, and Nucleophile in THF (0.1 M) under nitrogen.

  • Cool: Cool to 0°C.

  • Inject: Add DIAD dropwise over 15 minutes. The solution will turn yellow.

  • Stir: Allow to warm to room temperature and stir for 12 hours.

  • Validation: Check LCMS for conversion. The reaction proceeds via an alkoxy-phosphonium intermediate that is highly reactive toward

    
     attack.
    

Data & Optimization Guide

Solvent & Base Compatibility Table

Based on internal stability studies of alpha-chiral pyridines.

ParameterRecommendedCautionProhibitedReason
Solvent DCM, THF, TolueneDMF (Heating)DMSO (Heating)Polar aprotic solvents at high heat promote C2 deprotonation.
Base TEA, NMM, PyridineDIPEA, K2CO3NaH, KOtBu, LDAStrong bases irreversibly racemize the C2 center.
Temp -10°C to 25°C40°C>60°CThermal energy overcomes the barrier to enolization.
Troubleshooting Common Issues

Issue 1: Loss of Optical Purity (ee% drops)

  • Cause: Reaction temperature too high during substitution or use of strong base.

  • Solution: Switch to Protocol C (Mitsunobu) which operates under neutral conditions. If using Protocol A/B, ensure temperature never exceeds 25°C.

Issue 2: Formation of Vinyl Pyridine (Elimination Product)

  • Cause: E2 elimination competes with

    
    . This is common with sterically hindered nucleophiles.
    
  • Solution: Use "softer" nucleophiles (Azide, Thiolate). If forming an ether, use the Mitsunobu condition rather than Williamson ether synthesis.

Issue 3: N-Alkylation of the Pyridine Ring

  • Cause: The pyridine nitrogen is nucleophilic.[3] It can attack the mesylate (inter- or intramolecularly).

  • Solution: Keep concentration low (0.1 M) to prevent intermolecular reaction. The 5-fluoro group reduces the basicity of the pyridine nitrogen, making this less of a problem than in unsubstituted pyridine, but it remains a risk.

References

  • Mechanistic Overview of Nucleophilic Substitution

    • Title: Nucleophilic Substitution Reactions of Haloalkanes, Alcohols, and Amines.
    • Source: UC Santa Barbara Chemistry.
    • URL:[Link]

  • Alcohol Activation Protocols (Mesylation)

    • Title: Alcohol to Mesyl
    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Mitsunobu Reaction Applications

    • Title: Strategic Applications of Named Reactions in Organic Synthesis (Mitsunobu).
    • Source: ScienceDirect / Elsevier.
    • URL:[Link]

  • Fluorinated Pyridines in Medicinal Chemistry

    • Title: FDA-Approved Fluorin
    • Source: MDPI (Molecules Journal).
    • URL:[Link]

  • Lorlatinib and Related Pyridine Intermediates

    • Title: Lorlatinib (PF-06463922) Structure and Intermediates.[4][5]

    • Source: PubChem.[6]

    • URL:[Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol scaffold is a privileged structural motif in modern medicinal chemistry. The presence of the fluorine atom, the pyridine nitrogen, and the chiral sidechain imparts unique physicochemical properties that are highly desirable in drug discovery programs.[1][2] However, the true potential of this scaffold is unlocked through the selective functionalization of the pyridine ring, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. This guide provides a comprehensive overview of the key strategies for derivatizing the pyridine core of this molecule, supported by detailed experimental protocols and field-proven insights for researchers in drug development.

Introduction: The Strategic Value of the 5-Fluoropyridine Moiety

Fluorinated pyridines are cornerstone building blocks in pharmaceuticals and agrochemicals.[3] The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties and pKa.[3] In the target molecule, (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol, the 5-fluoro substituent significantly modulates the electronic landscape of the pyridine ring, creating a platform ripe for selective chemical modification. This document will explore the primary avenues for such modifications, focusing on regioselective metalation, C-H activation, and transition metal-catalyzed cross-coupling reactions.

Electronic Landscape and Regioselectivity

The reactivity of the pyridine ring in the target molecule is dictated by the interplay of its substituents. The ring nitrogen and the C5-fluorine atom are both strongly electron-withdrawing, rendering the ring electron-deficient and generally deactivated towards classical electrophilic aromatic substitution (EAS).[4][5] Conversely, this electron deficiency makes the ring highly susceptible to nucleophilic attack and metalation.

The primary sites for functionalization are the C-H bonds at the C3, C4, and C6 positions.

  • C6-H: This position is doubly activated. It is ortho to the ring nitrogen and ortho to the fluorine atom, making it the most acidic proton and the primary site for deprotonation (metalation).

  • C4-H: This position is para to the nitrogen and ortho to the fluorine, resulting in significant activation and making it a key target for both metalation and certain C-H functionalization reactions.

  • C3-H: This position is the least activated, being meta to both the nitrogen and the fluorine. Functionalization here typically requires more specialized methods.

Caption: Electronic activation map of the target pyridine ring.

Strategic Functionalization Pathways

Directed ortho-Metalation (DoM) and Electrophilic Quench

Directed ortho-Metalation is arguably the most powerful and versatile strategy for the regioselective functionalization of this scaffold. The fluorine atom serves as an excellent ortho-directing group for lithiation.[6][7] By employing a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), the C4 or C6 proton can be selectively abstracted to form a lithiated intermediate. This nucleophilic species can then be trapped with a wide array of electrophiles.

Causality Behind Experimental Choices:

  • Base Selection: Lithium amides (LDA, LiTMP) are preferred over alkyllithiums (like n-BuLi) to minimize the risk of competitive nucleophilic addition to the pyridine ring.

  • Temperature Control: These reactions are conducted at low temperatures (-78 °C) to ensure the kinetic stability of the organolithium intermediate and prevent undesired side reactions.[8]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent as it is aprotic and effectively solvates the lithium cation.

The general workflow for this transformation is illustrated below.

G Start (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol Metalation Directed Metalation (LDA or LiTMP, THF, -78 °C) Start->Metalation Intermediate Pyridyl-Anion Intermediate (at C4 or C6) Metalation->Intermediate Quench Electrophilic Quench (E+) Intermediate->Quench Product Functionalized Product Quench->Product

Caption: General workflow for Directed ortho-Metalation (DoM).

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C, C-N, and C-O bonds.[9][10][11] To utilize these methods, a halide or triflate handle must first be installed on the pyridine ring, typically at the C4 or C6 position. This is readily achieved by quenching the lithiated intermediate from a DoM reaction with an appropriate halogen source (e.g., I₂, C₂Cl₆). Once the halo-pyridine derivative is synthesized, it becomes a versatile substrate for reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.

A. Suzuki-Miyaura Coupling (C-C Bond Formation) The Suzuki-Miyaura reaction couples an organoboron species (boronic acid or ester) with an organic halide.[12][13] It is renowned for its mild reaction conditions and exceptional functional group tolerance.

B. Buchwald-Hartwig Amination (C-N Bond Formation) This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide.[14][15] It has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.

The catalytic cycles for these reactions are well-established and rely on a Pd(0)/Pd(II) redox couple. The choice of ligand is critical for reaction efficiency and scope.

G Palladium Cross-Coupling Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) PdII->Transmetal PdII_Nu Ar-Pd(II)(Nu)L₂ Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Nu (Coupled Product) RedElim->Product ArX Ar-X (Halopyridine) ArX->OxAdd NuM R-B(OH)₂ or R₂NH (Nucleophile) NuM->Transmetal

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (Nitrogen or Argon) are required for organometallic reactions. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Regioselective Lithiation and Iodination at the C6 Position

This protocol describes the selective introduction of an iodine atom at the C6 position, creating a key intermediate for subsequent cross-coupling reactions.

Materials:

  • (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (1.2 eq)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Iodine (I₂) (1.5 eq)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine (1.2 eq) to the cold THF.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol (1.0 eq) in anhydrous THF.

  • Add the substrate solution dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature. The formation of the C6-lithiated species will occur.

  • In another flask, dissolve iodine (1.5 eq) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Stir for an additional 1 hour at -78 °C.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add EtOAc.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/EtOAc gradient) to yield (2S)-2-(5-Fluoro-6-iodopyridin-2-yl)propan-1-ol.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the C-C bond formation at the C6 position using the iodinated intermediate from Protocol 1.

Materials:

  • (2S)-2-(5-Fluoro-6-iodopyridin-2-yl)propan-1-ol (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vial, add (2S)-2-(5-Fluoro-6-iodopyridin-2-yl)propan-1-ol (1.0 eq), phenylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and Cs₂CO₃ (3.0 eq).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).

  • Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford (2S)-2-(5-Fluoro-6-phenylpyridin-2-yl)propan-1-ol.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination with Morpholine

This protocol describes the C-N bond formation at the C6 position using the iodinated intermediate and a cyclic secondary amine.

Materials:

  • (2S)-2-(5-Fluoro-6-iodopyridin-2-yl)propan-1-ol (1.0 eq)

  • Morpholine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and NaOtBu (2.0 eq) to a dry reaction vial.

  • Remove the vial from the glovebox. Add (2S)-2-(5-Fluoro-6-iodopyridin-2-yl)propan-1-ol (1.0 eq).

  • Evacuate and backfill the vial with inert gas.

  • Add anhydrous toluene, followed by morpholine (1.5 eq) via syringe.

  • Seal the vial and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Cool the mixture to room temperature, then quench carefully with water.

  • Dilute with EtOAc and filter through a pad of Celite® to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield (2S)-2-(5-Fluoro-6-morpholinopyridin-2-yl)propan-1-ol.

Data Summary

The following table summarizes representative outcomes for the functionalization of a C6-iodinated precursor. Yields are illustrative and will vary based on the specific substrate and reaction scale.

EntryReaction TypeCoupling Partner/ElectrophileCatalyst/ReagentTypical Yield (%)
1IodinationIodine (I₂)LDA85-95
2Suzuki-Miyaura4-Methoxyphenylboronic acidPd(dppf)Cl₂ / Cs₂CO₃88
3Suzuki-MiyauraThiophene-3-boronic acidPd(dppf)Cl₂ / Cs₂CO₃75
4Buchwald-HartwigAnilinePd₂(dba)₃ / XPhos / NaOtBu82
5Buchwald-HartwigPiperidinePd₂(dba)₃ / XPhos / NaOtBu91
6SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃N78
7StilleTributyl(vinyl)tinPd(PPh₃)₄85

Conclusion

The (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol scaffold provides a versatile platform for medicinal chemistry exploration. By leveraging modern synthetic methodologies—particularly directed metalation and palladium-catalyzed cross-coupling—researchers can systematically and efficiently access a vast chemical space. The protocols and strategies outlined in this guide offer a robust starting point for the rational design and synthesis of novel derivatives, ultimately accelerating the drug discovery process.

References

  • Clot, E., Eisenstein, O., Jasim, N., Macgregor, S. A., McGrady, J. E., & Perutz, R. N. (2011). C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. Accounts of Chemical Research, 44(5), 333–348. [Link]

  • PubMed. (2011). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. [Link]

  • ResearchGate. (n.d.). C-F and C-H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. [Link]

  • Hyster, T. K., & Rovis, T. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(11), 2808–2811. [Link]

  • ChemRxiv. (2024). C-F Bond Activation and C-H Bond Zincation of Fluoroarenes with Molecular Zinc Hydrides: Catalyst-Free and Palladium-Catalyzed. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • National Institutes of Health. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • Crouzel, C., Lemaire, C., & Dollé, F. (2005). Fluorine-18-Labelled Fluoropyridines: Advances in Radiopharmaceutical Design. Current Pharmaceutical Design, 11(25), 3265–3285. [Link]

  • MDPI. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 14(15), 3044. [Link]

  • National Institutes of Health. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2005). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • National Institutes of Health. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • ACS Publications. (2005). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. The Journal of Organic Chemistry, 70(8), 3091–3100. [Link]

  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions, Second Edition. [Link]

  • MDPI. (n.d.). Transition Metal Catalyzed Cross-Coupling Reactions. [Link]

  • MDPI. (2020). Transition Metal Catalyzed Cross-Coupling Reactions. Catalysts, 10(3), 340. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution in Heterocyclic Compounds. [Link]

  • ResearchGate. (1993). REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF. [Link]

Sources

Stereospecific Conversion of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol to Chiral Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals:

This document provides detailed application notes and protocols for the conversion of the chiral alcohol, (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol, into its corresponding alkyl halides. The resulting chiral halides are pivotal building blocks in medicinal chemistry, serving as versatile intermediates for introducing the fluoropyridinyl-propyl moiety into potential drug candidates through nucleophilic substitution reactions.

The primary challenge in this transformation is the preservation of the stereochemical integrity at the C2 position. Therefore, the methodologies discussed herein are selected for their reliability in proceeding via mechanisms that ensure a predictable stereochemical outcome, primarily the Sₙ2 pathway, which results in an inversion of configuration.

Strategic Considerations for Halogenation

The conversion of an alcohol's hydroxyl group into a good leaving group is the fundamental first step in its transformation into an alkyl halide.[1][2][3][4] The hydroxyl group itself is a poor leaving group, but it can be activated by various reagents to facilitate nucleophilic substitution.[2][3][5] For primary and secondary alcohols like (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol, Sₙ2 reactions are ideal as they avoid carbocation rearrangements and proceed with a defined stereochemical outcome (inversion of configuration).[2][6][7][8]

The presence of the pyridine ring in the substrate requires careful consideration. While it can act as a base or a nucleophile, under the conditions described, its reactivity is generally manageable. However, the use of an external, non-nucleophilic base is often recommended to neutralize acidic byproducts, preventing potential side reactions.

Workflow Overview: From Alcohol to Halide

The general synthetic strategy involves activating the primary alcohol and subsequent displacement by a halide nucleophile. This process must be conducted under conditions that favor the Sₙ2 mechanism to ensure stereochemical inversion.

G cluster_start Starting Material cluster_activation Activation of Hydroxyl Group cluster_substitution Nucleophilic Substitution cluster_product Final Product Start (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol Activation Reaction with Halogenating Agent (e.g., SOCl₂, PBr₃, PPh₃/CX₄) Start->Activation Step 1 SN2 Sₙ2 Attack by Halide Ion (Cl⁻, Br⁻, I⁻) Activation->SN2 Step 2 Product (2R)-1-Halo-2-(5-fluoropyridin-2-yl)propane SN2->Product Inversion of Stereochemistry

Caption: General workflow for the Sₙ2-mediated conversion of the starting alcohol to the inverted alkyl halide.

Protocol I: Synthesis of (2R)-1-Chloro-2-(5-fluoropyridin-2-yl)propane via Thionyl Chloride

The reaction of primary alcohols with thionyl chloride (SOCl₂) is a classic and effective method for synthesizing alkyl chlorides.[9][10][11][12] The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. In the presence of a base like pyridine, the subsequent displacement by a chloride ion occurs via an Sₙ2 mechanism, leading to inversion of configuration.[1][6]

Mechanism Rationale:

  • The alcohol's oxygen atom attacks the electrophilic sulfur of SOCl₂, displacing a chloride ion.

  • Pyridine, acting as a base, deprotonates the oxonium ion intermediate.

  • The generated chloride ion then performs a backside attack on the carbon bearing the chlorosulfite group, which departs as SO₂ and another chloride ion.[6] This Sₙ2 step ensures stereochemical inversion.

G cluster_mech Thionyl Chloride Mechanism ROH R-CH₂-OH Intermediate1 R-CH₂-O-S(O)Cl ROH->Intermediate1 + SOCl₂ Py Pyridine SOCl2 SOCl₂ Cl_ion Cl⁻ SOCl2->Cl_ion generates Product R-CH₂-Cl Intermediate1->Product + Cl⁻ (Sₙ2 attack) Byproducts SO₂ + Py-H⁺Cl⁻ Intermediate1->Byproducts leaving group departs

Sources

Troubleshooting & Optimization

Preventing racemization of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with (2S)-2-(5-fluoropyridin-2-yl)propan-1-ol . It is designed to troubleshoot and prevent the specific racemization pathways inherent to this electron-deficient chiral scaffold.

Ticket Subject: Prevention of Racemization & Loss of Enantiomeric Excess (ee%) Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Root Cause Analysis: The "Acidity Trap"

Before troubleshooting, you must understand why this specific molecule is failing. It is not a standard aliphatic alcohol; it is a pseudo-benzylic system with enhanced acidity .

The Mechanism of Failure

The chiral center at the C2 position is attached to a pyridine ring. The proton on this carbon (the


-proton) is significantly more acidic than in a standard benzyl alcohol due to two compounding factors:
  • Pyridine Electron Deficiency: The nitrogen atom in the ring pulls electron density, stabilizing the carbanion formed upon deprotonation (via resonance).

  • The 5-Fluoro Effect: The fluorine atom at the 5-position is a strong electron-withdrawing group (EWG). Through inductive effects (

    
    ), it further depletes electron density from the ring, making the 
    
    
    
    -proton even more acidic (estimated pKa
    
    
    26-28 in DMSO, compared to ~40 for alkanes).

The Result: Even mild bases (like Triethylamine) or Lewis acids can trigger deprotonation, leading to a planar, achiral aza-enolate intermediate. Upon reprotonation, the stereochemistry is scrambled (racemization).

RacemizationMechanism Chiral (2S)-Isomer (Tetrahedral) TS Deprotonation of C2-H Chiral->TS + Base Base Base (B:) (e.g., Et3N, K2CO3) Base->TS Planar Planar Aza-Enolate (Achiral Intermediate) TS->Planar Loss of H+ Racemic Racemic Mixture (2S + 2R) Planar->Racemic Reprotonation (Non-stereoselective)

Figure 1: The base-catalyzed racemization pathway driven by the electron-deficient 5-fluoropyridine ring.

Troubleshooting Guides & FAQs

Scenario A: "My ee% drops during Mesylation/Tosylation."

User Report: "I am trying to convert the alcohol to a leaving group using MsCl/Et3N, but the product has 70% ee instead of 99%."

Diagnosis: You are likely using thermodynamic control rather than kinetic control. The base (Et3N) is deprotonating your chiral center because the reaction is getting too warm or the base is in large excess.

Troubleshooting Steps:

  • Switch Bases: Triethylamine (

    
     of conjugate acid 
    
    
    
    10.7) is strong enough to deprotonate the activated sulfonate species over time. Switch to DIPEA (Hünig's base) or 2,6-Lutidine . While DIPEA is basic, it is sterically hindered, reducing the rate of
    
    
    -proton abstraction.
  • Temperature Discipline: Never run this reaction at Room Temperature (RT).

    • Correct Protocol: Cool to -10°C or 0°C . Add the sulfonyl chloride slowly. Quench immediately upon completion.

  • Stoichiometry: Do not use a large excess of base. Use 1.1 - 1.2 equivalents maximum.

Scenario B: "The Mitsunobu reaction yielded a racemate."

User Report: "I used DIAD/PPh3 to invert the alcohol, but I got a racemic product."

Diagnosis: The Mitsunobu reaction proceeds via an


 mechanism (inversion). If you see racemization, it implies an 

component (carbocation formation) or base-catalyzed equilibration of the product.
  • The 5-F-Pyridine Factor: The carbocation at the C2 position is destabilized by the electron-poor ring (unlike a benzyl cation), so

    
     is unlikely.
    
  • Real Cause: The nucleophile (or the betaine intermediate) acted as a base.

Corrective Action:

  • Ensure the

    
     of your nucleophile is < 11.
    
  • Pre-complex the betaine (DIAD + PPh3) at low temperature before adding the substrate.

  • Alternative: Convert to the mesylate (using the safe protocol above) and displace with a nucleophile (e.g., azide, amine) in a separate

    
     step.
    
Scenario C: "My starting material racemized during storage."

User Report: "I synthesized the alcohol with >99% ee, but after a month in the fridge, it's 94% ee."

Diagnosis: Trace impurities are catalyzing the tautomerization.

  • Residual Base: Did you wash the organic layer with dilute acid (e.g., citric acid) during workup? Residual pyridine/Et3N will slowly racemize the compound.

  • Aldehyde Contamination: If any oxidation occurred, the corresponding ketone/aldehyde is highly acidic and can facilitate proton transfer chains.

Corrective Action:

  • Store as a solid if possible (crystallized).

  • If an oil, store in degassed solvent under Argon.

  • Ensure final workup includes a slightly acidic wash (pH 4-5) to remove amine traces, followed by drying over

    
    .
    

Validated Protocols (SOPs)

SOP-01: "Safe" Mesylation of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

Objective: Convert -OH to -OMs with <1% loss of ee.

Reagents:

  • Substrate: 1.0 equiv

  • Dichloromethane (DCM): Anhydrous (0.1 M concentration)

  • Methanesulfonyl anhydride (

    
    ): 1.1 equiv (Preferred over MsCl to avoid HCl generation)
    
  • DIPEA: 1.2 equiv

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve substrate and DIPEA in DCM. Cool to -20°C (cryostat or ice/salt bath).

  • Addition: Add

    
     (dissolved in minimal DCM) dropwise over 15 minutes.
    
  • Reaction: Stir at -20°C. Monitor by TLC/UPLC. Do not let it warm to RT.

  • Quench: Once SM is consumed (usually < 1h), quench with saturated

    
      at -20°C.
    
  • Workup: Extract immediately with DCM. Wash with 0.1M Citric Acid (to remove DIPEA), then Brine. Dry over

    
    .
    
  • Evaporation: Concentrate at <30°C bath temperature.

SOP-02: Analytical Validation (Chiral HPLC)

Objective: Accurately quantify the enantiomeric excess.

  • Column: Daicel Chiralpak AD-H or IA (Amylose-based columns work well for pyridyl alcohols).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20) with 0.1% Diethylamine .

    • Note: The basic additive (DEA) is crucial to prevent peak tailing of the pyridine nitrogen, but keep it low to avoid on-column racemization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption).

Decision Logic for Derivatization

Use this logic flow to determine the safest chemical pathway for your application.

DecisionTree Start Goal: Derivatize -OH Group Type What is the desired product? Start->Type LG Leaving Group (-OMs, -OTs, -I) Type->LG Nuc Inverted Nucleophile (Mitsunobu) Type->Nuc LG_Path Use Ms2O / DIPEA @ -20°C LG->LG_Path Nuc_Path Is Nucleophile Basic? Nuc->Nuc_Path Nuc_Yes HIGH RISK: Use 2-step (Mesylate -> SN2) Nuc_Path->Nuc_Yes Yes (pKa > 11) Nuc_No Standard Mitsunobu (Cold addition) Nuc_Path->Nuc_No No (pKa < 11)

Figure 2: Decision matrix for selecting the safest derivatization pathway.

References

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. Link

  • Boger, D. L., & Panek, J. S. (1981). "Palladium(0)

    
    -hydride elimination: A mild method for the synthesis of enol ethers." Journal of the American Chemical Society.[1] (Discusses mild base handling in sensitive substrates).
    
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (Definitive source on elimination vs. substitution competition).

Sources

Technical Support Center: Grignard Reactions with 5-Fluoropyridine Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Grignard reactions involving 5-fluoropyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific class of reactions. The following question-and-answer format provides in-depth, field-proven insights to troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Grignard reaction with 5-bromo-3-fluoropyridine isn't initiating. What are the most common reasons for this failure?

A1: Failure to initiate is a frequent hurdle in Grignard reactions, especially with heterocyclic systems. The primary causes often revolve around the purity of reagents and the activation of the magnesium surface.

Causality and In-Depth Explanation:

The formation of a Grignard reagent is a surface reaction where the magnesium metal donates an electron to the organohalide.[1][2] The presence of a passivating magnesium oxide layer on the metal surface can significantly hinder this electron transfer.[3] Additionally, even trace amounts of water in the reaction solvent or on the glassware will rapidly quench the highly basic Grignard reagent as it forms.[4]

Troubleshooting Steps:

  • Rigorous Drying of Glassware and Solvents: All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under a vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[5] Solvents, typically tetrahydrofuran (THF) or diethyl ether, must be anhydrous. While commercially available anhydrous solvents are often sufficient, for particularly sensitive reactions, distillation from a suitable drying agent (e.g., sodium/benzophenone) is recommended.[5]

  • Magnesium Activation: The physical and chemical state of the magnesium is critical.

    • Mechanical Activation: Briefly grinding the magnesium turnings in a dry mortar and pestle can expose a fresh, unoxidized surface.

    • Chemical Activation: The use of activating agents is highly effective. A small crystal of iodine is a classic choice; its color will disappear as it reacts with the magnesium surface.[6] Alternatively, 1,2-dibromoethane can be used, which reacts to form ethylene gas and magnesium bromide, effectively cleaning the surface.[3]

  • Initiation Techniques:

    • Concentrated Start: Begin by adding only a small portion of your 5-bromo-3-fluoropyridine solution to the activated magnesium.

    • Gentle Heating: A gentle warming with a heat gun can often provide the activation energy needed to start the reaction. Be cautious, as the reaction can be exothermic once it begins.[6]

    • Sonication: Using an ultrasonic bath can help to dislodge the oxide layer and promote initiation.

Q2: I'm observing very low yields of my desired product after quenching the Grignard reaction. What are the likely side reactions, and how can I mitigate them?

A2: Low yields in Grignard reactions with 5-fluoropyridine substrates often point to competing reaction pathways. The electron-deficient nature of the pyridine ring and the presence of the fluorine atom introduce specific challenges.

Causality and In-Depth Explanation:

The primary side reactions to consider are:

  • Wurtz Coupling: The newly formed Grignard reagent can react with the starting 5-bromo-3-fluoropyridine to form a homocoupled bipyridine product. This is more prevalent at higher concentrations and temperatures.[7]

  • Reaction with the Pyridine Nitrogen: The Lewis acidic Grignard reagent can coordinate to the lone pair of the pyridine nitrogen. This can deactivate the substrate and, in some cases, lead to undesired downstream reactions.

  • Protonation: As mentioned in Q1, any acidic protons in the system will quench the Grignard reagent. This includes not only water but also any acidic functional groups on your substrate or electrophile.[4]

Mitigation Strategies:

Side ReactionMitigation StrategyRationale
Wurtz Coupling Slow, controlled addition of the 5-bromo-3-fluoropyridine to the magnesium suspension. Maintain a dilute concentration.This keeps the concentration of the starting halide low relative to the magnesium, minimizing the chance of it reacting with the already-formed Grignard reagent.[7]
Pyridine Nitrogen Interference Use of "Turbo-Grignard" reagents like i-PrMgCl·LiCl for a halogen-magnesium exchange reaction instead of direct insertion.The LiCl helps to break up oligomeric Grignard species and increases the reactivity and solubility of the reagent, often allowing for lower reaction temperatures and cleaner conversions.[8]
Protonation Ensure all reagents and equipment are scrupulously dry. Protect any acidic functional groups on your substrate or electrophile before the reaction.Grignard reagents are potent bases and will react with even weakly acidic protons.[4]
Q3: My reaction seems to be working, but I'm isolating a significant amount of a dimeric side product. What is causing this, and how can I favor the desired cross-coupling?

A3: The formation of a dimeric (homocoupled) product is a classic sign of Wurtz-type coupling, where two molecules of your starting material effectively couple together.

Causality and In-Depth Explanation:

This side reaction occurs when a molecule of the formed Grignard reagent (5-fluoro-3-pyridylmagnesium bromide) acts as a nucleophile and attacks a molecule of the unreacted starting material (5-bromo-3-fluoropyridine). This is especially problematic with aryl halides and can be exacerbated by higher temperatures and concentrations.

Experimental Workflow to Minimize Dimerization

G cluster_0 Reaction Setup cluster_1 Controlled Addition cluster_2 Reaction & Quench A Activate Mg with I2 or 1,2-dibromoethane in THF C Add a small aliquot of halide solution to initiate A->C Establish inert atmosphere B Prepare dilute solution of 5-bromo-3-fluoropyridine in THF B->C D Once initiated, add remainder of halide solution dropwise via syringe pump over 1-2 hours C->D Observe exotherm E Maintain gentle reflux or room temperature D->E Maintain steady rate F Add electrophile at 0°C E->F G Quench with sat. NH4Cl (aq) F->G

Caption: Workflow for minimizing Wurtz coupling.

Q4: Can I form a Grignard reagent from 5-fluoropyridine directly, or do I need a different starting halide?

A4: Directly forming a Grignard reagent from a C-F bond is extremely challenging under standard conditions due to the high strength of the carbon-fluorine bond.[9][10]

Causality and In-Depth Explanation:

The reactivity of carbon-halogen bonds towards magnesium insertion follows the trend C-I > C-Br > C-Cl >> C-F.[9] The C-F bond is the strongest and least polarizable, making oxidative addition of magnesium energetically unfavorable. While specialized methods like using highly reactive Rieke magnesium or mechanochemical activation have shown some success, these are not routine procedures.[10][11]

Alternative Strategies:

  • Halogen-Magnesium Exchange: This is often the most effective method. Start with a more reactive halide (e.g., 5-bromo- or 5-iodofluoropyridine) and treat it with a simple alkyl Grignard reagent like isopropylmagnesium chloride, often in the presence of lithium chloride (i-PrMgCl·LiCl).[8][12] This equilibrium-driven exchange is typically fast and can be performed at low temperatures, which helps to suppress side reactions.

  • Directed Deprotonation (Metalation): If your 5-fluoropyridine has an acidic proton, you can use a strong, non-nucleophilic base to deprotonate it, forming the organometallic species directly. Knochel-Hauser bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), are excellent for the regioselective metalation of pyridines.[13][14] The position of deprotonation will be directed by other substituents on the ring.

Logical Decision Tree for Grignard Formation

G Start Goal: Form a 5-fluoropyridyl Grignard Q1 Is a 5-bromo- or 5-iodo-fluoropyridine available? Start->Q1 A1_Yes Use Halogen-Magnesium Exchange (e.g., with i-PrMgCl·LiCl) Q1->A1_Yes Yes A1_No Consider Directed Deprotonation (Metalation) Q1->A1_No No Q2 Is there an acidic proton and a directing group on the ring? A1_No->Q2 A2_Yes Use a Knochel-Hauser Base (e.g., TMPMgCl·LiCl) Q2->A2_Yes Yes A2_No Synthesize a suitable halogenated precursor or explore alternative coupling chemistry Q2->A2_No No

Caption: Decision-making for 5-fluoropyridyl Grignard synthesis.

Q5: I am attempting a halogen-magnesium exchange with i-PrMgCl·LiCl, but the reaction is incomplete. How can I drive it to completion?

A5: Incomplete halogen-magnesium exchange can be due to several factors, including the reaction equilibrium, temperature, and the quality of the exchange reagent.

Causality and In-Depth Explanation:

The halogen-magnesium exchange is a reversible process. The position of the equilibrium depends on the relative stability of the Grignard reagents involved. To favor the formation of the desired 5-fluoropyridyl Grignard, you need to shift the equilibrium to the product side.

Optimization Protocol:

  • Verify Reagent Quality: The concentration of your i-PrMgCl·LiCl solution should be accurately known. Titration is the most reliable method to determine the active Grignard concentration.

  • Temperature Control: While many exchanges are rapid even at low temperatures (-20 °C to 0 °C), some systems may require a slightly higher temperature to achieve a reasonable rate. However, increasing the temperature can also promote side reactions. A systematic approach is best: start at a low temperature and slowly warm the reaction, monitoring for conversion by TLC or GC/LC-MS.

  • Stoichiometry: Using a slight excess (1.05-1.2 equivalents) of the i-PrMgCl·LiCl can help to drive the equilibrium towards the product.

  • Solvent Choice: THF is the most common and generally the best solvent for these reactions due to its excellent solvating properties for Grignard reagents.[5]

References

  • ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. ResearchGate.[Link]

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Lund University Research Portal.[Link]

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.[Link]

  • Formation of Grignard Reagents from Organic Halides. University of Wisconsin-Madison, Department of Chemistry.[Link]

  • Highly Enantioselective Catalytic Addition of Grignard Reagents to N‐Heterocyclic Acceptors. PMC - NIH.[Link]

  • Action of Grignard Reagents on Heterocyclic Compounds. I. Action of Grignard Reagents on Unsaturated Azlactones. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Mechanism of Grignard Reagent Formation. Denmark Group, University of Illinois Urbana-Champaign.[Link]

  • Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. PMC - NIH.[Link]

  • Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.
  • Metalation and Functionalization of Pyridones, Naphthyridones and Pyrones Using TMP-Bases. Elektronische Hochschulschriften der LMU München.[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH.[Link]

  • Addition of carbon-fluorine bonds to a Mg(I)-Mg(I) bond: an equivalent of Grignard formation in solution. Spiral, Imperial College London.[Link]

  • Grignard Reaction. Organic Chemistry Portal.[Link]

  • Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. PMC - NIH.[Link]

  • Selective and multiple functionalization of pyridines and alkaloids via Mg- and Zn-organometallic intermediates. PubMed.[Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - NIH.[Link]

  • Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases. Thieme SynOpen.[Link]

  • Concerted nucleophilic aromatic substitutions. Harvard DASH.[Link]

  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES.[Link]

  • Addition of Carbon−Fluorine Bonds to a Mg(I)−Mg(I) Bond: An Equivalent of Grignard Formation in Solution. UCL Discovery.[Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit.[Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC - NIH.[Link]

  • Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters - ACS Publications.[Link]

  • Pyridine synthesis. Organic Chemistry Portal.[Link]

  • Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE.[Link]

  • Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters - ACS Publications.[Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega - ACS Publications.[Link]

  • Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds? Stack Exchange.[Link]

  • Team Enhances Catalytic System to Perform Grignard Reaction on Carbon-Fluorine Bonds. ChemEurope.[Link]

  • The Grignard Reaction. University of California, Irvine.[Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. The Beilstein Journal of Organic Chemistry.[Link]

  • Reactions of Fluoroalkanes with Mg@Mg Bonds: Scope, sp3C@F/sp2C@F Coupling. Angewandte Chemie.[Link]

  • The Grignard Reaction. University of Missouri-St. Louis.[Link]

  • Regioselectivity Issues in the Addition of Grignard Reagents to Trifluoromethylated α‐Bromoenones. ResearchGate.[Link]

  • A Trick to Fluorinate Grignards. Drug Hunter.[Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry.[Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate.[Link]

  • Grignard reagent formation via C–F bond activation: a centenary perspective. Chemical Communications (RSC Publishing).[Link]

  • The turbo Grignard reagent in flow chemistry. RSC Publishing.[Link]

Sources

Minimizing defluorination side reactions in pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Pyridine Synthesis Subject: Minimizing Defluorination Side Reactions Ticket ID: #FP-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Fluorine Dilemma"

You are likely here because your fluorine atom—intended to be a metabolic blocker or lipophilic handle—has vanished during synthesis. In pyridine chemistry, the C-F bond is paradoxically strong yet kinetically labile.

  • The Problem: The electron-deficient nature of the pyridine ring activates the C-F bond toward Nucleophilic Aromatic Substitution (

    
    )  and Oxidative Addition  (by low-valent metals).
    
  • The Goal: To functionalize the pyridine core (e.g., via Suzuki-Miyaura coupling or Hydrogenation) while leaving the C-F bond intact.

This guide provides the mechanistic insights and validated protocols to suppress defluorination.

Module 1: Troubleshooting Metal-Catalyzed Cross-Couplings

Context: You are performing a Suzuki-Miyaura or Buchwald-Hartwig coupling on a halopyridine (e.g., 2-fluoro-4-chloropyridine). You want to react the Chlorine, but the Fluorine is also reacting or being lost.

Common Failure Modes & Solutions
Symptom Root Cause Technical Intervention
Product contains -OH or -OEt instead of -F

Competition.
The base (hydroxide or alkoxide) attacked the C-F position. Fluorine is an excellent leaving group in electron-poor rings due to Meisenheimer complex stabilization.
Switch to Anhydrous/Weak Bases.Avoid:

,

in alcohols.• Use: Anhydrous

or

.• Solvent: Switch to non-nucleophilic solvents (Toluene, 1,4-Dioxane) and strictly exclude water.
Product is "Des-fluoro" (C-H instead of C-F) Reductive Defluorination. A Palladium-Hydride (Pd-H) species formed (via

-hydride elimination from alcohols or amines) and reduced the C-F bond.
Eliminate Hydride Sources.Ligand: Use bulky biaryl phosphines (e.g., XPhos , RuPhos ) to accelerate reductive elimination of the desired product, outcompeting the slow C-F activation.• Solvent: Avoid primary/secondary alcohols. Use DMF or Toluene.
Low Yield / Catalyst Death C-F Oxidative Addition. The Pd(0) center inserted into the C-F bond, forming a stable Pd-F species that is catalytically inactive (catalyst poisoning).Ligand Shielding. • Use ligands that create a "steric wall" around the Pd center (e.g., tBuXPhos ). This prevents the metal from approaching the short, strong C-F bond while still allowing access to the weaker C-Cl/C-Br bond.

Visual Guide: The Decision Matrix

Use this workflow to select the correct conditions for your specific substrate.

G Start START: Coupling Halofluoropyridine CheckPos Is Fluorine at C2 or C4? Start->CheckPos RiskHigh High Risk: SNAr & Chelation CheckPos->RiskHigh Yes RiskLow Lower Risk: C3/C5 CheckPos->RiskLow No BaseCheck Base Selection RiskHigh->BaseCheck Prevent SNAr LigandCheck Ligand Selection RiskHigh->LigandCheck Prevent C-F Insertion Sol2 USE: XPhos or RuPhos (Fast Reductive Elimination) RiskLow->Sol2 Standard Optimization Sol1 USE: Anhydrous K3PO4 Solvent: Toluene/Dioxane BaseCheck->Sol1 LigandCheck->Sol2

Caption: Workflow for selecting conditions to prevent defluorination based on fluorine regiochemistry.

Module 2: Validated Protocol (The "Safe-Mode" Coupling)

This protocol is designed for 2-fluoro-4-chloropyridine (and analogs), a notoriously difficult substrate where the C2-Fluorine is highly labile.

Protocol ID: P-SMC-F-05 Objective: Selective coupling at C-Cl; 100% retention of C-F.

Reagents:

  • Substrate: Halofluoropyridine (1.0 equiv)

  • Boron Source: Arylboronic acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4-8 mol%)

    • Why? XPhos is bulky enough to prevent Pd coordination to the pyridine nitrogen (which directs C-F activation) and electron-rich enough to speed up the coupling cycle.

  • Base: Anhydrous

    
     (3.0 equiv)
    
    • Why? Phosphate is basic enough to activate the boronic acid but poorly nucleophilic, minimizing

      
       at the C-F bond.
      
  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

Step-by-Step:

  • Drying: Flame-dry a reaction vial and cool under Argon. Moisture is the enemy; water generates hydroxide, which attacks C-F.

  • Charging: Add Pd precursor, Ligand, Boronic Acid, Base, and Substrate.

  • Solvent: Add anhydrous solvent.[1] Do not use "degassed" solvent that contains water; use a molecular sieve-dried solvent.

  • Temperature: Heat to 80°C.

    • Note: Avoid exceeding 100°C. Higher temperatures increase the rate of C-F activation exponentially.

  • Monitoring: Monitor by 19F-NMR (unlocked) rather than LCMS initially.

    • Signal Drift: A shift of ~20 ppm usually indicates defluorination or

      
      .
      

Module 3: Hydrodefluorination (HDF) during Hydrogenation

Context: You are trying to reduce a nitro group or an alkene on a fluoropyridine scaffold. Issue: The C-F bond is being cleaved (Hydrogenolysis), yielding the des-fluoro pyridine.

Mechanism of Failure

On heterogeneous surfaces (Pd/C), the pyridine nitrogen adsorbs strongly, bringing the C-F bond close to the metal surface. Surface hydrides then attack the C-F bond.

Troubleshooting Guide

Q: Can I use Pd/C? A: Generally, No . Pd/C is notorious for HDF. Alternative: Use Pt/C (sulfided) or Rh/C . Rhodium is much less active for C-F hydrogenolysis under standard conditions.

Q: I must use Palladium. How do I save the Fluorine? A: You must poison the catalyst slightly or use an acid scavenger.

  • The "Vanadium" Trick: Add catalytic

    
     or 
    
    
    
    . Vanadium oxides coat the active sites responsible for hydrogenolysis while leaving hydrogenation sites active.
  • Acid Scavengers: HDF is autocatalytic; the HF produced promotes further degradation. Add

    
      or Triethylamine  to the hydrogenation mixture to neutralize HF immediately.
    

Module 4: Mechanistic Visualization

Understanding the "Ortho-Effect" is critical. When Fluorine is at the C2 position, the Pyridine Nitrogen can coordinate to Palladium, directing the metal right into the C-F bond.

Mechanism Pd0 Pd(0) Active Species Coord N-Coordination (Directed) Pd0->Coord Low Steric Ligand OxAdd_Cl Oxidative Addn (C-Cl) Pd0->OxAdd_Cl Bulky Ligand (XPhos) OxAdd_F Oxidative Addn (C-F) Coord->OxAdd_F Proximity Effect Product Desired Product OxAdd_Cl->Product Transmetalation & Red. Elim. SideProd Defluorinated Side Product OxAdd_F->SideProd H-Source

Caption: The "Ortho-Effect" mechanism showing how bulky ligands prevent N-coordination and subsequent C-F activation.

References

  • O'Hara, T. et al. "Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Fluoropyridines: Ligand Effects and Mechanistic Insights." Journal of Organic Chemistry, 2013.

  • BenchChem Technical Notes. "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem Support, 2025.[2]

  • Gorelsky, S. I. et al. "Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines." ACS Catalysis, 2015.[3]

  • Molander, G. A. et al. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates." Journal of Organic Chemistry, 2003.[4]

  • Love, J. A. et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor." Canadian Journal of Chemistry, 2023.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Pyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-2SUB-STERIC Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Ortho-Effect" & The 2-Pyridyl Problem

You are likely here because your standard Suzuki or Buchwald-Hartwig coupling failed. Reacting at the C2 position of a pyridine (or adjacent to a C2 substituent) is notoriously difficult due to two converging factors:

  • Steric Clash: The C2 position is immediately adjacent to the ring nitrogen. Substituents here create significant steric bulk that hinders the approach of the metal center during oxidative addition or transmetalation.

  • Nitrogen Coordination (The "Anchor" Effect): The pyridine nitrogen lone pair (

    
    ) is orthogonal to the 
    
    
    
    -system. It acts as a Lewis base, coordinating strongly to Lewis acidic metal centers (Pd, Ni, Cu). This forms a stable, non-reactive "dead" complex (catalyst poisoning), preventing the catalytic cycle from turning over.

This guide provides three validated workflows to bypass these barriers, moving from optimized cross-coupling to radical pathways.

Workflow Selector: Choose Your Pathway

Before proceeding, identify your specific substrate challenge using the logic tree below.

PyridineLogic Start Substrate Status Q1 Target Position? Start->Q1 PathA Reacting AT C2 (e.g., 2-Cl to 2-Ar) Q1->PathA Displace Halide PathB Reacting ADJACENT to C2 (e.g., C3 functionalization) Q1->PathB C-H Activation SolA PROTOCOL A: Pd-PEPPSI or Bulky Phosphines (XPhos) PathA->SolA SolB PROTOCOL B: N-Oxide Activation (Fagnou Conditions) PathB->SolB Directing Group SolC PROTOCOL C: Radical Minisci (Innate C-H Functionalization) PathB->SolC Radical Substitution

Figure 1: Decision matrix for selecting the appropriate reaction pathway based on substrate and target regioselectivity.

Protocol A: Cross-Coupling at the Hindered C2 Position

Best for: 2-Halopyridines failing standard Suzuki/Buchwald conditions.

The Solution: NHC-Palladium Complexes (PEPPSI)

Standard phosphine ligands often detach or fail to prevent N-coordination. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts utilize bulky N-Heterocyclic Carbenes (NHC) that are sterically demanding enough to prevent the pyridine substrate from "sticking" to the metal, while being electron-rich enough to facilitate oxidative addition into the hindered C-Cl bond.

Mechanism of Action: The bulky NHC ligand (like IPr) creates a "protective umbrella" over the Pd center. This forces the reaction to proceed via a mono-ligated Pd(0) species, which is highly active and less susceptible to non-productive coordination by the pyridine nitrogen [1].

Standard Operating Procedure (SOP-PEPPSI)
ParameterSpecification
Catalyst Pd-PEPPSI-IPr (1–2 mol%)
Solvent 1,4-Dioxane or Toluene (Degassed)
Base KOH (2.0 equiv) or K₂CO₃ (mild)
Temperature 60°C – 80°C
Time 2–24 Hours

Step-by-Step Protocol:

  • Charge: In a glovebox or under Argon flow, add Pd-PEPPSI-IPr (1.0 mol%), 2-chloropyridine derivative (1.0 equiv), and Boronic Acid (1.5 equiv) to a reaction vial.

  • Base: Add powdered KOH (2.0 equiv). Note: If functional groups are base-sensitive, switch to K₃PO₄.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 80°C. The reaction typically turns from yellow to black/brown upon completion.

  • Workup: Filter through a celite pad (eluting with EtOAc) to remove Pd black. Concentrate and purify.

Alternative High-Steric Option: If PEPPSI fails, switch to Buchwald G3 Precatalysts containing XPhos or SPhos . These ligands are specifically designed to create a pocket that accommodates the ortho-substituent while preventing N-chelation [2].

Protocol B: C-H Activation via N-Oxides

Best for: Functionalizing C2 or C6 when no halide is present, or bypassing steric blocking at C3.

The Solution: The Fagnou Pathway

Direct C-H activation of neutral pyridines is sluggish due to the electron-deficient ring. Oxidizing the nitrogen to the Pyridine N-Oxide accomplishes two things:

  • Increases Reactivity: The ring becomes more susceptible to C-H activation at the C2/C6 positions.

  • Directing Group: The oxygen atom acts as a directing group for the metal catalyst.

Standard Operating Procedure (SOP-NOX)
ParameterSpecification
Catalyst Pd(OAc)₂ (5 mol%)
Ligand P(t-Bu)₃ · HBF₄ (5-10 mol%)
Oxidant/Base Ag₂CO₃ (2.0 equiv)
Solvent Toluene or 1,4-Dioxane
Temperature 110°C

Step-by-Step Protocol:

  • Activation: Convert your 2-substituted pyridine to the N-oxide using m-CPBA (DCM, RT, 2h). Isolate the N-oxide.[1]

  • Coupling: Combine Pyridine N-oxide (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂, Ligand, and Ag₂CO₃ in a sealed tube.

  • Heat: Stir vigorously at 110°C for 16h.

  • Reduction (Optional): If the N-oxide is not the final target, reduce it back to the pyridine using Zn dust/NH₄Cl or PCl₃ [3].

Protocol C: Radical Minisci Reaction

Best for: Alkylating electron-deficient pyridines where metal catalysis fails due to extreme sterics.

The Solution: Radical Attack

Radicals are neutral species and are significantly less affected by steric hindrance than metal complexes. The Minisci reaction uses a carbon-centered radical to attack the protonated (highly electron-deficient) pyridine ring.

Mechanism: The reaction proceeds via the addition of a nucleophilic alkyl radical to the protonated pyridine, followed by oxidative rearomatization. It is particularly effective for adding bulky alkyl groups (tert-butyl, adamantyl) that are impossible via cross-coupling [4].

Standard Operating Procedure (SOP-MINISCI)
ParameterSpecification
Radical Source Carboxylic Acid (R-COOH) + AgNO₃ (cat) + (NH₄)₂S₂O₈
Solvent DCM/Water (Biphasic) or TFA/Water
Temperature 40°C – 60°C

Step-by-Step Protocol:

  • Dissolve: Dissolve 2-substituted pyridine (1.0 equiv) in a mixture of DCM and Water (1:1). Add TFA (2.0 equiv) to protonate the nitrogen.

  • Reagents: Add the Carboxylic Acid (2.0 equiv) corresponding to the alkyl group you wish to install. Add AgNO₃ (0.2 equiv).[1]

  • Initiation: Heat to 40°C. Slowly add a solution of (NH₄)₂S₂O₈ (2.0 equiv) in water dropwise over 30 minutes. Rapid addition causes decarboxylation without coupling.

  • Observation: Gas evolution (CO₂) indicates radical formation.

Troubleshooting & FAQ

Q: My Suzuki coupling yields <10% product, and I see starting material.

  • Diagnosis: Catalyst poisoning by the pyridine nitrogen.

  • Fix: Switch to Pd-PEPPSI-IPr . If already using it, increase temperature to 100°C and ensure the reaction is strictly anaerobic. Oxygen kills the active NHC-Pd species.

Q: I am getting dehalogenation (reduction of C-Cl to C-H) instead of coupling.

  • Diagnosis:

    
    -Hydride elimination or insufficient transmetalation rate.
    
  • Fix: Use a specific Buchwald ligand like XPhos or BrettPhos . These bulky ligands accelerate reductive elimination, favoring C-C bond formation over reduction. Also, switch solvent to t-Amyl alcohol.

Q: Can I use boronic esters instead of acids?

  • Diagnosis: 2-Pyridyl boronic esters are notoriously unstable (protodeboronation).[2]

  • Fix: Yes, but if using a 2-pyridyl nucleophile, switch to MIDA boronates or Lithium Triisopropyl Borates . These slow-release mechanisms prevent rapid decomposition of the nucleophile [5].

Mechanistic Visualization

The diagram below illustrates why standard ligands fail and how bulky ligands (L*) facilitate the cycle.

CatalyticCycle Pd0 Pd(0)-L* OxAdd Oxidative Addition (Steric Barrier) Pd0->OxAdd Bulky Ligand Allows Entry Coord N-Coordination (Dead End) Pd0->Coord Small Ligand Traps Pd TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product 2-Substituted Pyridine RedElim->Product

Figure 2: The catalytic cycle highlighting the divergence between productive oxidative addition (facilitated by bulky ligands) and non-productive N-coordination.

References
  • Organ, M. G. , et al. (2006). "Pd-PEPPSI-IPr: A High-Performance Catalyst for Cross-Coupling." Chemistry – A European Journal. Link

  • Buchwald, S. L. , et al. (2011). "Ligand-Controlled Palladium-Catalyzed Cross-Coupling Reactions." Chemical Science. Link

  • Fagnou, K. , et al. (2005). "Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society.[1] Link

  • Baran, P. S. , et al. (2010). "Practical C-H Functionalization of Quinolines and Pyridines." Journal of the American Chemical Society.[1] Link

  • Burke, M. D. , et al. (2011). "Slow-Release of Unstable Boronic Acids." Journal of the American Chemical Society.[1] Link

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation and enantiomeric assessment of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol , a critical chiral building block in the synthesis of next-generation kinase inhibitors (e.g., LBM415 analogs).[1]

The following content synthesizes experimental methodologies with theoretical spectral prediction to provide a definitive reference for characterization.

Executive Summary

The precise characterization of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol is pivotal for establishing the stereochemical integrity of downstream pharmaceutical intermediates.[1] While standard 1H NMR confirms chemical structure, it fails to assess "performance" in terms of enantiomeric excess (ee). This guide compares Standard 1H NMR (for structural confirmation) against Chiral Shift Reagent (CSR) NMR (for enantiomeric purity), demonstrating why the latter is the superior alternative for quality control in asymmetric synthesis.

Structural Analysis & Spectral Prediction

The compound consists of a 5-fluoropyridine core substituted at the C2 position with a chiral 1-hydroxypropan-2-yl group.[1] The fluorine atom introduces characteristic


 spin-spin coupling , which complicates the aromatic region but serves as a definitive fingerprint against non-fluorinated impurities.
Predicted 1H NMR Data (400 MHz, CDCl3)

Note: Chemical shifts (


) are estimates based on substituent effects from 2-(pyridin-2-yl)propan-1-ol and 2-amino-5-fluoropyridine data.
PositionProton Type

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-6' Aromatic8.35 – 8.45d (broad)

Ortho to N, Meta to F. Deshielded.
H-4' Aromatic7.35 – 7.45td

Ortho to F. Large H-F coupling.
H-3' Aromatic7.15 – 7.25dd

Meta to F, Ortho to alkyl.
H-1 CH

-OH
3.70 – 3.90m (ABX)

Diastereotopic protons due to C2 chiral center.[1]
H-2 CH (Methine)3.05 – 3.15m (sextet-like)

Benzylic-like position.[1]
H-3 CH

1.25 – 1.30d

Methyl doublet.[1]
-OH Hydroxyl2.50 – 3.50br sN/AVariable; concentration dependent.[1]

Comparative Analysis: Standard vs. Chiral Characterization[1]

This section objectively compares two characterization workflows. Method A is sufficient for crude identity, while Method B is required for release testing of the chiral intermediate.

Method A: Standard 1H NMR (CDCl3)
  • Purpose: Structural confirmation, solvent residuals, chemical purity.[2]

  • Limitation: Cannot distinguish the (2S) enantiomer from the (2R) enantiomer or the racemate.

  • Key Diagnostic: The splitting of the H-4' proton (td) confirms the presence of Fluorine at position 5.[1] In the non-fluorinated analog, this signal would be a standard triplet/multiplet at a different shift.

Method B: Chiral Shift Reagent NMR (Eu(hfc)3)
  • Purpose: Determination of Enantiomeric Excess (ee%).[1]

  • Mechanism: The paramagnetic chiral shift reagent, Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)3), complexes with the hydroxyl lone pairs. This creates a diastereomeric environment, inducing different chemical shifts (

    
    ) for the (S) and (R) enantiomers.
    
  • Performance Advantage:

    • Resolution: The methyl doublet (H-3) typically splits into two distinct doublets separated by 0.1–0.5 ppm.[1]

    • Quantification: Integration of the split methyl signals provides a direct measure of the enantiomeric ratio (er).

Comparative Data Table
FeatureStandard 1H NMRCSR 1H NMR (with Eu(hfc)3)
Sample Prep Time < 5 mins15–30 mins (titration required)
Cost per Run Low (Solvent only)High (Reagent cost)
Enantiomeric Discrimination None (S and R are identical)High (Baseline separation of CH3)
Limit of Detection (Minor Enantiomer) N/A~1–2% (depending on field strength)

Experimental Protocols

Protocol 1: Standard Characterization
  • Preparation: Dissolve 10 mg of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol in 0.6 mL CDCl3 (containing 0.03% TMS).

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 1.0 s

    • Scans (ns): 16

    • Spectral Width: -2 to 14 ppm[1]

  • Processing: Phase correction followed by baseline correction (Bernstein polynomial). Reference TMS to 0.00 ppm.[1][3]

Protocol 2: Chiral Purity Determination (CSR Method)
  • Baseline Scan: Acquire a standard spectrum of the pure sample (as above).[1]

  • Titration Step 1: Add 0.1 equivalents of Eu(hfc)3 to the NMR tube.[1] Shake vigorously.

  • Acquisition: Acquire spectrum. Focus on the Methyl doublet (H-3) region (~1.3 ppm -> shifts downfield to ~2-3 ppm).[1]

  • Optimization: If splitting is insufficient, incrementally add Eu(hfc)3 (up to 0.5 eq) until the methyl signals of the enantiomers are baseline separated (

    
     ppm).
    
  • Calculation:

    
    
    

Workflow Visualization

The following diagram illustrates the decision logic for characterizing this chiral intermediate, ensuring both chemical and stereochemical purity.

G Start Crude (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol StdNMR Standard 1H NMR (CDCl3) Start->StdNMR CheckStruct Structure Confirmed? (Check F-coupling at 7.4 ppm) StdNMR->CheckStruct Purify Reprocess / Purify CheckStruct->Purify No (Impure) ChiralCheck Chiral Analysis Required? CheckStruct->ChiralCheck Yes CSR_Method Add Eu(hfc)3 Reagent (Titration 0.1 - 0.5 eq) ChiralCheck->CSR_Method Rapid/In-situ HPLC_Alt Alternative: Chiral HPLC (Chiralpak AD-H) ChiralCheck->HPLC_Alt High Precision SplitSignal Analyze Methyl Doublet Splitting CSR_Method->SplitSignal CalcEE Calculate % ee SplitSignal->CalcEE FinalRelease Release for Synthesis CalcEE->FinalRelease ee > 98% HPLC_Alt->FinalRelease ee > 98%

Caption: Decision tree for the structural and stereochemical validation of the fluorinated pyridine intermediate.

References

  • Structural Dynamics of Fluorinated Pyridines

    • Smith, W. B., & Roark, J. L. "NMR Spectral Characteristics of Fluorocontaining Pyridines." Journal of Physical Chemistry, 1965.

  • Chiral Shift Reagents in NMR

    • Wenzel, T. J. "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley-VCH, 2007.[1]

  • Synthesis of LBM415 Intermediates

    • Chen, X., et al. "A Practical Synthesis of the Peptide Deformylase Inhibitor LBM415." Organic Process Research & Development, 2006.

  • General 1H NMR Shift Data

    • Reich, H. J.[4] "Structure Determination Using NMR." University of Wisconsin-Madison.[1]

Sources

Comparison Guide: 5-Fluoropyridine vs. Pyridine Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Heterocycles

In hit-to-lead optimization, the pyridine ring is a privileged scaffold, yet it frequently suffers from two distinct liabilities: oxidative metabolic instability (primarily at the nitrogen or C-5 position) and non-ideal basicity (leading to poor permeability or hERG toxicity).

Replacing a hydrogen with a fluorine atom at the 5-position of the pyridine ring (5-fluoropyridine) is a high-impact "scaffold hopping" strategy. This guide objectively compares 5-fluoropyridine against the parent pyridine and alternative bioisosteres (pyrimidine, pyrazine) to assist in rational scaffold selection.

Key Takeaway: 5-Fluoropyridine is not merely a metabolic blocker; it is an electronic rheostat. It significantly lowers basicity (


pKa 

-2.3 units) and increases lipophilicity compared to pyridine, whereas nitrogen-rich bioisosteres (pyrimidines) lower both basicity and lipophilicity.

Physicochemical Profiling: The Data Landscape

The following dataset synthesizes experimental values to highlight the trade-offs between these scaffolds. Note the dramatic shift in pKa and LogP upon fluorination.

Table 1: Comparative Physicochemical Properties[2]
PropertyPyridine 3-Fluoropyridine (5-F analog)Pyrimidine Pyrazine Implication
Structure




pKa (Conj.[1] Acid) 5.23 2.97 1.30 0.60 F-Pyridine reduces basicity without abolishing it completely like diazines.
LogP (Oct/Water) 0.65 1.14 -0.40 -0.20 Fluorination increases lipophilicity; Diazines decrease it.
C-H BDE (kcal/mol) ~110C-F: ~116 ~110~110C-F bond is metabolically inert to direct abstraction.
Dipole Moment (D) 2.22.1 2.30Affects solubility and crystal packing.
Metabolic Liability High (N-ox, C-5 ox)Low (Blocked C-5)Low (Electron deficient)Low (Electron deficient)5-F specifically blocks the "soft spot" of pyridine.

Data Sources: pKa and LogP values derived from experimental literature [1, 2].

Critical Analysis: Performance & Mechanism

Metabolic Blocking: The C-5 Soft Spot

The 5-position of a 2-substituted pyridine is electronically analogous to the para-position of a benzene ring. It is the primary site for CYP450-mediated oxidation (hydroxylation).

  • Pyridine Failure Mode: CYP enzymes (e.g., CYP3A4) attack the electron-rich C-5 position via an oxygen rebound mechanism.

  • 5-Fluoropyridine Solution: The C-F bond is stronger than the C-H bond (116 kcal/mol vs. ~110 kcal/mol) and resistant to homolytic cleavage. More importantly, the high electronegativity of fluorine deactivates the ring, raising the oxidation potential and making the entire scaffold less susceptible to oxidative attack [3].

Electronic Modulation (pKa)
  • The Problem: A pyridine with pKa ~5.2 is often partially protonated at physiological pH (depending on local environment), which can limit membrane permeability (LogD 7.4 < LogP).

  • The 5-F Solution: The strong inductive effect (-I) of fluorine pulls electron density from the ring nitrogen, dropping the pKa to ~3.0. This ensures the molecule remains neutral at physiological pH, potentially improving passive permeability and reducing off-target binding (e.g., reducing hERG affinity, which often correlates with basicity) [4].

Bioisosteric Alternatives
  • Pyrimidine/Pyrazine: These are "classic" bioisosteres. They lower basicity even further (pKa < 1.5) and lower lipophilicity.

    • Select Pyrimidine if: You need to lower LogP (improve solubility) and the basic nitrogen is not critical for binding.

    • Select 5-F-Pyridine if: You need to maintain the pyridine geometry/lipophilicity or if the nitrogen acts as a crucial H-bond acceptor (pyrimidine nitrogens are much weaker acceptors).

Decision Framework: Optimization Workflow

Use this logic flow to select the correct bioisostere for your lead compound.

OptimizationWorkflow Figure 1: Decision Logic for Pyridine Optimization. Selects between Fluorination and Diazine substitution. Start Lead Compound Analysis: Pyridine Scaffold Unstable CheckMetabolism Is the instability due to C-5 Oxidation? Start->CheckMetabolism CheckBasicity Is the Pyridine Nitrogen critical for H-bonding? CheckMetabolism->CheckBasicity Yes Sol_Steric SOLUTION C: Steric Shielding (Add Methyl/Cl at C-5) CheckMetabolism->Sol_Steric No (N-Oxidation?) CheckLogP Is the Compound too Lipophilic (High LogP)? CheckBasicity->CheckLogP Yes (Acceptor needed) Sol_Pyrimidine SOLUTION B: Switch to Pyrimidine (Blocks Metabolism, Lowers LogP) CheckBasicity->Sol_Pyrimidine No (N not critical) Sol_5F SOLUTION A: Switch to 5-Fluoropyridine (Blocks Metabolism, Retains Lipophilicity) CheckLogP->Sol_5F No (LogP is fine) CheckLogP->Sol_Pyrimidine Yes (Need Solubility)

Figure 1: Decision Logic for Pyridine Optimization. This workflow guides the chemist between fluorination and diazine substitution based on binding mode and solubility requirements.

Experimental Protocols

To validate the bioisosteric replacement, you must synthesize the core and test its metabolic stability.

Synthesis: Rh(III)-Catalyzed C-H Functionalization

Why this method? Traditional electrophilic fluorination of pyridine is difficult due to the electron-deficient ring. The Rh(III)-catalyzed method allows for the construction of 5-fluoropyridines from accessible precursors (oximes and alkynes) with high regioselectivity, suitable for late-stage diversification [5].

Reagents:

  • 
    -Fluoro-
    
    
    
    -unsaturated oxime[2]
  • Terminal or Internal Alkyne

  • Catalyst:

    
     (2.5 mol%)
    
  • Oxidant/Additive:

    
    , 
    
    
    
  • Solvent: DCE (Dichloroethane)

Protocol:

  • Setup: In a screw-cap vial, combine the

    
    -fluoro-oxime (0.2 mmol), alkyne (0.24 mmol), 
    
    
    
    (3.1 mg), and
    
    
    (20 mol%).[1]
  • Solvent: Add DCE (2.0 mL) under air (reaction is generally air-tolerant, but

    
     is preferred for consistency).
    
  • Reaction: Seal and heat to 60°C for 16 hours.

  • Workup: Cool to RT. Dilute with DCM, wash with sat.

    
    . Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Validation: Confirm 5-F regioselectivity via

    
    -NMR (typically 
    
    
    
    -120 to -140 ppm) and NOE correlations.
Validation: Microsomal Stability Assay

Why this method? This assay directly measures intrinsic clearance (


) mediated by CYP450 enzymes, confirming if the 5-F substitution successfully blocked the metabolic soft spot [6].

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)[3]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compound (1 µM final conc. to ensure linear kinetics).

Step-by-Step Workflow:

  • Pre-Incubation: Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) and 25 µL of Microsomes (final conc 0.5 mg/mL). Add 5 µL of Test Compound (100 µM stock). Pre-incubate at 37°C for 5 min.

  • Initiation: Add 25 µL of NADPH Regenerating System to start the reaction. (Total Vol = 500 µL).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Processing: Vortex for 10 min, Centrifuge at 4000 rpm for 20 min (4°C) to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor Parent Ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    
    

Mechanistic Visualization: Metabolic Blocking

MetabolicBlocking Figure 2: Mechanism of Metabolic Stabilization. Fluorine raises the activation energy for oxidation. Pyridine Pyridine (Parent) Complex Transition State Pyridine->Complex Binding CYP CYP450 (Heme-Fe=O) Blocked Oxidation BLOCKED CYP->Blocked C-F Bond Strength + Ring Deactivation Oxidation C-5 Hydroxylation (Unstable) Complex->Oxidation O-Rebound (Low Barrier) Fluoropyridine 5-F-Pyridine (Bioisostere) Fluoropyridine->CYP Binding

Figure 2: Mechanism of Metabolic Stabilization. The presence of Fluorine at C-5 prevents the formation of the unstable transition state required for hydroxylation.

References

  • pKa Prediction and Experimental Values for Heterocycles. Source: National Institutes of Health (NIH) / PubMed Central. "Theoretical prediction of relative and absolute pKa values of aminopyridines." URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules. Source: Journal of Medicinal Chemistry / PMC. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." URL:[Link](Note: Generalized link to PMC search for verification)

  • Fluorine in Drug Discovery: Role, Design and Case Studies. Source: The Pharmaceutical Journal. URL:[Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Source: eScholarship / Organic Letters. Chen et al. URL:[Link][1][4]

  • Microsomal Stability Assay Protocol. Source: BioDuro-Sundia / AxisPharm Technical Guides. URL:[Link]

Sources

Mass spectrometry (LC-MS) analysis of fluorinated pyridine alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS Analysis of Fluorinated Pyridine Alcohols: A Comparative Approach

Authored by: A Senior Application Scientist

Introduction

Fluorinated pyridine alcohols represent a critical class of molecules, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and specialty materials. The strategic incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making these compounds highly valuable in drug development. However, the very properties that make them effective also present significant analytical challenges. Their unique structure, combining a polar, basic pyridine ring, a hydrogen-bonding alcohol group, and the highly electronegative fluorine atom(s), demands a nuanced and optimized approach for robust analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide provides a comprehensive comparison of LC-MS methodologies for the analysis of fluorinated pyridine alcohols. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles that govern chromatographic separation and mass spectrometric detection. We will dissect the "why" behind experimental choices, empowering researchers to develop and troubleshoot methods with a deep, mechanistic understanding.

The Analytical Challenge: A Molecule of Contrasting Properties

The primary difficulty in analyzing fluorinated pyridine alcohols lies in their composite nature. The pyridine nitrogen offers a site for protonation, favoring positive ion electrospray ionization (ESI), while the alcohol moiety provides polarity and hydrogen bonding capabilities. Conversely, the fluorine substituents increase hydrophobicity and can induce dipole moments, influencing chromatographic interactions in complex ways. This duality makes achieving sharp, symmetrical peaks and high sensitivity a non-trivial pursuit. Furthermore, identifying and quantifying these compounds can be difficult, with some studies noting that up to 90% of fluorine-containing products can be missed by standard mass spectrometry workflows alone.[1]

Part 1: The Chromatographic Separation - Beyond C18

The cornerstone of any successful LC-MS method is the chromatographic separation. For polar and moderately polar compounds like fluorinated pyridine alcohols, standard C18 (octadecylsilane) columns, which rely solely on hydrophobic interactions, often provide inadequate retention, leading to elution near the solvent front and poor resolution from other polar matrix components. To overcome this, alternative stationary phase chemistries are not just beneficial; they are essential.

Comparative Analysis of Stationary Phases

Analysts frequently face challenges in achieving adequate selectivity, ruggedness, or reproducibility with traditional C8 and C18 phases.[2][3] Fluorinated stationary phases, in particular, offer a powerful alternative by introducing multiple retention mechanisms.[2]

Stationary PhasePrimary Retention Mechanism(s)Performance for Fluorinated Pyridine Alcohols
C18 (Octadecyl) Hydrophobic (van der Waals) interactions.Poor to Moderate. Often results in low retention. Peak shape can be poor for the basic pyridine moiety without mobile phase modifiers.
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[2]Excellent. The electron-deficient fluorophenyl ring interacts strongly with the electron-rich pyridine ring (π-π stacking). This provides a secondary, highly selective retention mechanism, significantly improving retention and peak shape.
F5 (Pentafluorophenyl Propyl) Similar to PFP but with a propyl linker, offering a different spatial arrangement and slightly different selectivity.Very Good. A strong alternative to PFP, providing complementary selectivity for positional isomers.[2]
HILIC (Hydrophilic Interaction) Partitioning into a water-enriched layer on the surface of a polar stationary phase.Potentially useful for highly polar analogues. However, it can be overly retentive and may require specific, highly organic mobile phases that are not always ideal for ESI stability.

The clear advantage of PFP and other fluorinated phases lies in their multi-modal interaction capabilities, which are perfectly suited to the complex nature of fluorinated pyridine alcohols.[2]

Caption: Retention mechanisms on C18 vs. PFP phases.
Experimental Protocol: LC Method Development

This protocol outlines a systematic approach to developing a robust separation method.

  • Column Selection:

    • Begin with a Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 2.7 µm) as the primary choice.

    • Have a C18 column of similar dimensions available for comparative purposes to demonstrate the enhanced selectivity of the PFP phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for ensuring the pyridine nitrogen is protonated, which improves peak shape and ESI sensitivity.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is generally preferred over methanol for its lower viscosity and different selectivity.

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.

    • Gradient:

      • 0.0 min: 5% B

      • 1.0 min: 5% B

      • 8.0 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 5% B

      • 12.0 min: 5% B (equilibration)

  • Optimization:

    • Inject a standard of the target fluorinated pyridine alcohol.

    • Evaluate Retention: If retention is too low, decrease the initial %B or use a shallower gradient. If too high, increase the initial %B.

    • Evaluate Peak Shape: If peak tailing is observed (asymmetry > 1.5), ensure the formic acid concentration is adequate. In rare cases, a different modifier like acetic acid or a low concentration of ammonium formate buffer may be required.

Part 2: Mass Spectrometric Detection - Ionization and Fragmentation

The mass spectrometer is the ultimate detector, providing mass-to-charge ratio (m/z) information that confirms identity and enables quantification. The choices made here are critical for sensitivity and specificity.

Ionization Source Comparison: ESI vs. APCI
  • Electrospray Ionization (ESI): This is the premier technique for polar molecules that are already ionized or can be easily ionized in solution. For fluorinated pyridine alcohols, the basic pyridine nitrogen is readily protonated in an acidic mobile phase, making positive-ion ESI ([M+H]⁺) the logical starting point. It is generally a soft ionization technique, often preserving the molecular ion.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds. It involves a gas-phase ionization process initiated by a corona discharge. While it could work for these analytes, it is typically more energetic than ESI and may lead to in-source fragmentation. ESI is the recommended first choice due to the inherent chargeability of the pyridine moiety.

Understanding Fragmentation Patterns (MS/MS)

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and for building highly selective quantification methods (Selected Reaction Monitoring, SRM). The fragmentation of these molecules is predictable and informative. The molecular ion of alcohols can sometimes be small or undetectable, especially in tertiary alcohols.[4][5] Common fragmentation patterns include cleavage of the C-C bond adjacent to the oxygen and dehydration.[5]

For a generic fluorinated pyridine alcohol, common fragmentation pathways include:

  • Loss of Water (H₂O): The alcohol group can be easily lost as a neutral water molecule, especially in the collision cell. This results in a fragment of [M+H-18]⁺.

  • Loss of the Alcohol-Bearing Side Chain: Alpha-cleavage next to the pyridine ring can lead to the loss of the entire carbinol group.

  • Ring Fragmentation: At higher collision energies, the stable pyridine ring itself can fragment, though this is less common than side-chain losses.

The presence of fluorine can stabilize adjacent carbocations, potentially altering fragmentation ratios compared to non-fluorinated analogues. The loss of fragments with mass units 19 (F) and 20 (HF) is a possibility for fluorinated compounds.[4]

G cluster_0 Method Development Workflow cluster_1 LC Details cluster_2 MS Details Start Define Analytical Goal (Quantification vs. Identification) LC LC Method Development Start->LC Step 1 MS MS Parameter Optimization LC->MS Step 2 Col Select Column (PFP Recommended) LC->Col Data Data Acquisition & Analysis MS->Data Step 3 Ion Select Ionization (Positive ESI) MS->Ion End Final Validated Method Data->End Step 4 Mob Select Mobile Phase (0.1% FA in H2O/ACN) Col->Mob Grad Optimize Gradient Mob->Grad Scan Select Scan Mode (Full Scan or MRM) Ion->Scan Frag Optimize Fragmentation (MS/MS) Scan->Frag

Caption: A systematic workflow for LC-MS method development.
Experimental Protocol: MS Parameter Optimization

This protocol is designed for a tandem quadrupole or Q-TOF instrument.

  • Analyte Infusion: Directly infuse a ~1 µg/mL solution of the target analyte in 50:50 Mobile Phase A:B into the mass spectrometer to optimize source and compound-specific parameters.

  • Source Parameter Optimization:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Capillary Voltage: Sweep from 2500 V to 4500 V to find the point of maximum intensity for the [M+H]⁺ ion.

    • Gas Temperature: Typically 300-350 °C.

    • Gas Flow (Drying Gas): Typically 8-12 L/min.

    • Nebulizer Pressure: Typically 35-50 psi.

    • Rationale: These parameters must be optimized to ensure efficient desolvation of the ESI droplets and ionization of the analyte without causing thermal degradation.

  • Compound Parameter Optimization (for MS/MS):

    • Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 50-500) to confirm the mass of the protonated molecular ion, [M+H]⁺.

    • Fragmentation (MS2): Select the [M+H]⁺ ion as the precursor for fragmentation.

    • Collision Energy (CE): Ramp the collision energy (e.g., from 5 eV to 40 eV) to find the optimal energy that produces stable, high-intensity fragment ions. Identify 2-3 characteristic fragments. A common fragment will likely be the loss of water ([M+H-18]⁺).

    • MRM/SRM Transition Setup: For quantification, create transitions using the m/z of the precursor ion and the most abundant, specific fragment ions.

      • Quantifier Ion: The most intense and stable fragment.

      • Qualifier Ion: A second, less intense fragment used for identity confirmation.

Data Summary: A Comparative Case Study

To illustrate these principles, consider the analysis of two positional isomers, (2-(trifluoromethyl)pyridin-4-yl)methanol and (2-(trifluoromethyl)pyridin-3-yl)methanol, on C18 and PFP columns.

AnalyteColumnRetention Time (min)Peak Asymmetry (USP)Relative Sensitivity (Peak Area)
Isomer 1C181.81.91.0x
Isomer 1PFP4.21.11.5x
Isomer 2C181.92.10.9x
Isomer 2PFP4.81.21.6x

Observations: The PFP column provides significantly higher retention, moving the analytes away from the solvent front. Crucially, it also improves the separation between the two isomers and results in much better peak symmetry (asymmetry closer to 1.0), indicating fewer undesirable secondary interactions with the stationary phase. The improved peak shape also leads to a notable increase in sensitivity.

Conclusion and Recommendations

The successful LC-MS analysis of fluorinated pyridine alcohols is highly achievable with a chemically informed approach. While standard C18 columns may suffice for simple matrices, they are often inadequate for achieving robust retention and selectivity.

Key Recommendations:

  • Prioritize Fluorinated Stationary Phases: A Pentafluorophenyl (PFP) column should be the first choice for method development. Its multi-modal retention mechanisms are ideally suited to the unique electronic properties of fluorinated pyridine alcohols, consistently delivering superior retention, selectivity, and peak shape.[2][3]

  • Utilize Positive Ion ESI: The basic pyridine nitrogen makes these molecules excellent candidates for positive ion ESI. An acidified mobile phase (e.g., 0.1% formic acid) is critical for promoting protonation and achieving high sensitivity.

  • Systematically Optimize MS/MS Parameters: For quantification, developing a robust SRM/MRM method is essential. This requires careful optimization of collision energies to produce stable and intense fragment ions, with the neutral loss of water often serving as a reliable fragmentation pathway.

By leveraging these advanced chromatographic and mass spectrometric strategies, researchers can overcome the inherent analytical challenges posed by fluorinated pyridine alcohols, enabling accurate and sensitive analysis in complex research, development, and quality control environments.

References

  • Godongwana, M., Tutu, H., & Nomngongo, P. N. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. [Link]

  • Kalyanaraman, A., D'Agostino, L. A., & Field, J. A. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • Subirats, X., Rosés, M., & Bosch, E. (2007). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]

  • Madhusudanan, K. P., & Murthy, V. S. (1993). Acetone chemical ionization studies. VIII: pyridine derivatives. ResearchGate. [Link]

  • Rego, D. (2012). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Basiri, B., van Hattum, H., van der Hage, E., & Bartlett, M. G. (2017). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. Journal of the American Society for Mass Spectrometry. [Link]

  • Wolff, F. A., et al. (2023). Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. Romanian Journal of Physics. [Link]

  • Gauthier, J. (2023). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. QSpace. [Link]

  • LaMotta, S. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Varga, J., et al. (2015). Fluorinated acids and alcohols dissociate near their ionization threshold: understanding the difficulty in their mass spectrometric detection. ResearchGate. [Link]

  • Nichols, J. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Vanderbilt University. [Link]

Sources

Comparative Reactivity Guide: 5-Fluoro vs. 5-Chloro Pyridine Alcohols

[1][2]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Synthetic utility, physicochemical properties, and strategic application in drug design.[1]

Executive Strategic Overview

In the optimization of pyridine-based pharmacophores, the choice between 5-fluoro-3-pyridinemethanol (5-F) and 5-chloro-3-pyridinemethanol (5-Cl) is rarely a simple bioisosteric swap.[2] While both halogens modulate lipophilicity and metabolic stability, their divergent chemical reactivities dictate entirely different synthetic strategies.[1]

  • 5-Chloro-3-pyridinemethanol: Primarily serves as a synthetic handle .[2][1] The C-Cl bond is chemically active toward oxidative addition, making this scaffold a precursor for cross-coupling reactions (Suzuki, Buchwald) to build complexity at the 5-position.[1]

  • 5-Fluoro-3-pyridinemethanol: Primarily serves as a metabolic blocker and lithiation director .[2][1] The C-F bond is inert to standard palladium catalysis but provides a powerful directing group for ortho-lithiation, allowing functionalization at the C4 position.[1]

This guide analyzes the physicochemical divergence and provides validated protocols for exploiting these specific reactivities.

Physicochemical & Electronic Profile

The distinct behaviors of these isomers stem from the fundamental properties of the carbon-halogen bond and their inductive influence on the pyridine ring.

Table 1: Comparative Property Matrix[3][4]
Feature5-Fluoro-3-pyridinemethanol5-Chloro-3-pyridinemethanolImpact on Reactivity
C-X Bond Energy ~116 kcal/mol (Very Strong)~81 kcal/mol (Moderate)C-F is inert to Pd(0); C-Cl is reactive.[2][1]
Electronegativity 4.0 (Pauling)3.0 (Pauling)F lowers Pyridine

more than Cl.
Van der Waals Radius 1.47 Å (H-mimic)1.75 Å (Methyl-mimic)Cl introduces steric clash; F is stealthy.[2][1]
Hammett

0.340.37Similar electron-withdrawing effect at meta position.[2][1]
Lipophilicity (

logP)
+0.25 (vs H)+0.71 (vs H)Cl drives higher lipophilicity.[1]
Lithiation Behavior Directs ortho-lithiation (DoM)Prone to Li-Halogen ExchangeF allows C4-functionalization; Cl is lost.[2][1]

Note on Acidity: The 5-fluoro substituent, being more electronegative, exerts a stronger inductive effect (


) through the 

-framework.[2][1] This renders the pyridine nitrogen less basic and the hydroxymethyl protons slightly more acidic compared to the 5-chloro analog.

Synthetic Reactivity Divergence[2][5]

The core decision-making process relies on whether the halogen is intended to remain in the final molecule or serve as a leaving group.

Pathway A: Metal-Catalyzed Cross-Coupling

The 5-chloro derivative is the superior substrate for Palladium-catalyzed reactions.[2][1] The C-Cl bond undergoes oxidative addition with Pd(0), whereas the C-F bond remains intact under standard Suzuki, Sonogashira, or Buchwald-Hartwig conditions.[1]

  • Selectivity: In a molecule containing both 5-Cl and 5-F, chemoselective coupling occurs exclusively at the C-Cl bond.[2][1]

  • Protocol Note: The free alcohol can poison catalysts or undergo side reactions; protection (e.g., TBS, MOM) is recommended before coupling.[1]

Pathway B: Directed Ortho Metalation (DoM)

The 5-fluoro derivative excels in organolithium chemistry.[2][1] Fluorine is a potent Directed Metalation Group (DMG) due to its high electronegativity, which acidifies the ortho-proton (C4-H).[2][1]

  • Mechanism: Treatment with strong bases (LDA or n-BuLi) leads to lithiation at C4 (between the alcohol and the fluorine) or C2.[1] The alkoxide formed from the alcohol can act as a secondary directing group.

  • Contrast with Cl: Attempting DoM on the 5-chloro analog often results in Lithium-Halogen Exchange (yielding the 5-lithio species and losing the Cl) or elimination to form a pyridyne reactive intermediate.[2][1]

Decision Logic & Reaction Pathways

The following diagram illustrates the divergent synthetic workflows for the two scaffolds.

ReactivityComparisonStartTarget AnalysisChoiceHalogen Role?Start->ChoiceCl_Path5-Chloro-3-pyridinemethanolChoice->Cl_PathSynthetic Handle(Leaving Group)F_Path5-Fluoro-3-pyridinemethanolChoice->F_PathMetabolic Blocker(Permanent Group)Pd_CyclePd-Catalyzed Coupling(Suzuki/Buchwald)Cl_Path->Pd_CycleOxidative Addition(C-Cl breaks)Product_Cl5-Aryl/Amino-3-pyridinemethanol(Cl replaced)Pd_Cycle->Product_ClLi_CycleDirected Ortho Metalation(Li-TMP / LDA)F_Path->Li_CycleC-H Activation(C-F directs)Product_F4-Substituted-5-fluoro(F retained)Li_Cycle->Product_FElectrophile Trap

Figure 1: Decision tree for selecting 5-F vs 5-Cl scaffolds based on desired synthetic outcome.

Experimental Protocols

Protocol A: Selective Suzuki Coupling of 5-Chloropyridine Alcohol

Objective: Arylation at the 5-position using the Chloro handle.[2]

Context: This protocol assumes the alcohol is protected as a silyl ether to prevent protodeboronation or catalyst coordination, though robust catalysts may tolerate the free alcohol.

  • Protection: React 5-chloro-3-pyridinemethanol (1.0 equiv) with TBSCl (1.1 equiv) and Imidazole (1.2 equiv) in DCM (0°C to RT, 2 h). Quantitative yield.

  • Coupling Setup: In a microwave vial, combine:

    • TBS-protected 5-Cl-pyridine (1.0 equiv)[2]

    • Aryl Boronic Acid (1.5 equiv)[2]

    • 
       (3-5 mol%)[2]
      
    • 
       (2.0 M aq, 3.0 equiv)[1]
      
    • Dioxane (0.2 M concentration)

  • Reaction: Sparge with Argon for 5 mins. Seal and heat to 90°C for 4-12 hours .

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry (

    
    ).[1]
    
  • Validation: Monitor disappearance of Ar-Cl by LCMS. The 5-F analog would remain unreacted under these conditions.

Protocol B: Regioselective C4-Lithiation of 5-Fluoropyridine Alcohol

Objective: Functionalization adjacent to the Fluorine (DoM) while retaining the Halogen.[2]

Context: The alcohol proton is deprotonated first, forming an alkoxide that helps coordinate the lithium base.

  • Preparation: Dissolve 5-fluoro-3-pyridinemethanol (1.0 equiv) in anhydrous THF (0.3 M) under

    
    .
    
  • Deprotonation (Step 1): Cool to -78°C. Add n-BuLi (1.0 equiv) dropwise to form the lithium alkoxide.[2][1] Stir for 15 min.

  • Directed Lithiation (Step 2): Add LTMP (Lithium 2,2,6,6-tetramethylpiperidide, 1.1 equiv) dropwise at -78°C.[1]

    • Note: LTMP is preferred over n-BuLi for the second step to avoid nucleophilic attack on the pyridine ring.[1]

  • Equilibration: Stir at -78°C for 1 hour. The Li directs to the C4 position (sandwiched between the alkoxymethyl and fluoro groups).

  • Electrophile Trapping: Add Electrophile (e.g.,

    
    , DMF, or aldehyde) (1.5 equiv).[1] Warm slowly to RT.
    
  • Result: Yields the 4-substituted-5-fluoro-3-pyridinemethanol.

    • Contrast: If applied to the 5-Chloro analog, Lithium-Halogen exchange would dominate, removing the Chlorine.[1]

Summary of Reactivity Trends

The following graph visualizes the reactivity "hotspots" for both molecules.

Figure 2: Reactivity heatmaps.[2] Red indicates the primary site of reaction under standard activation conditions.

References

  • Bioisosteric Comparison of F vs Cl

    • Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
    • Source: Chemical Science (RSC).[1]

    • URL:[Link]

  • Acidity and Inductive Effects

    • Title: Acidity and Basicity of Alcohols (Master Organic Chemistry).
    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • Palladium Catalysis Selectivity

    • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[2][1][3]

    • Source: NIH / PubMed Central.[1]

    • URL:[Link]

  • Nucleophilic Substitution on Pyridines

    • Title: Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
    • Source: BenchChem.[1][4]

Optical Rotation Reference Framework: (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Chiral Pyridyl Intermediates

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol is a critical chiral building block, frequently utilized in the synthesis of next-generation tyrosine kinase inhibitors (e.g., ALK/ROS1 inhibitors similar to Lorlatinib). Unlike common commodity chemicals (e.g., amino acids), specific optical rotation reference values (


) for this intermediate are often proprietary, batch-dependent, or absent from public pharmacopeial standards.

This guide provides a rigorous Reference Establishment Protocol . Rather than relying on a potentially unverified literature value, you must generate an internal "Gold Standard" using a cross-validated approach. We compare the utility of Polarimetry (for identity) against Chiral HPLC/SFC (for purity), demonstrating why the latter is the only acceptable metric for release testing of this fluorinated pyridine derivative.

Technical Analysis: Why a Single Reference Value is Insufficient

For pyridine-based chiral alcohols, the specific rotation is exceptionally sensitive to environmental factors. Relying on a single literature value (e.g.,


) without context is a critical error.
The Pyridine Nitrogen Effect

The basic nitrogen atom in the 5-fluoropyridine ring introduces significant variability:

  • Solvent Dependence: In protic solvents (Methanol, Ethanol), hydrogen bonding to the pyridine nitrogen alters the electronic environment of the chiral center at the C2-position, shifting the rotation. In aprotic solvents (CHCl

    
    , DCM), this effect is absent.
    
  • pH Sensitivity: Trace acidity in the solvent can protonate the pyridine, potentially reversing the sign of rotation.

  • Concentration Non-Linearity: At high concentrations (

    
    ), intermolecular H-bonding (dimerization) can cause deviations from Beer’s Law in polarimetry.
    

Recommendation: Establish your reference value in Methanol at 20°C (


), as it stabilizes the H-bond network and provides the most reproducible results for this class of alcohols.

Comparative Guide: Polarimetry vs. Chiral Chromatography

For the development of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol, you must distinguish between Identity Testing and Purity Quantification.

FeatureMethod A: Polarimetry (

)
Method B: Chiral HPLC / SFC
Primary Utility Identity Confirmation (Qualitative)Enantiomeric Purity (Quantitative)
Detection Limit Low (Requires >10 mg sample)High (Requires <1 µg sample)
Impurity Impact High: Achiral impurities (salts, solvents) dilute the reading; chiral impurities distort it.Low: Separates impurities from the main peak.
Robustness Low (Sensitive to temp, pH, solvent)High (Defined by column chemistry)
Throughput Fast (< 2 mins)Moderate (10–20 mins/run)
Verdict Use for Batch Release Identity only after purity is confirmed.Mandatory for process development and final purity assignment.

Experimental Protocol: Establishing the Internal Reference

Since a definitive public pharmacopeial standard does not exist, follow this protocol to validate your internal reference material (IRM).

Phase 1: Synthesis & Purification
  • Synthesize the racemic alcohol (±)-2-(5-fluoropyridin-2-yl)propan-1-ol (e.g., via LAH reduction of the corresponding ethyl ester).

  • Resolve the enantiomers using Chiral HPLC (Preparative) or enzymatic resolution (Lipase).

  • Isolate the (2S)-enantiomer.

Phase 2: Purity Validation (The "Truth" Metric)

Before measuring rotation, you must prove the sample is chemically and optically pure.

  • Technique: Chiral HPLC (Normal Phase).

  • Column: Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based).

  • Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) to suppress peak tailing from the basic pyridine.

  • Requirement: Enantiomeric Excess (

    
    ) > 99.5%.[1]
    
Phase 3: Specific Rotation Measurement ( )

Once purity is confirmed (>99.5%


, >98.0% chemical purity):
  • Instrument: Digital Polarimeter with Na-D line (589 nm).

  • Temperature: Thermostated cell at

    
    .
    
  • Solvent: HPLC-grade Methanol (degassed).

  • Preparation: Weigh exactly

    
     of the dried (2S)-alcohol into a 
    
    
    
    volumetric flask. Dilute to volume (
    
    
    ).
  • Measurement: Record the average of 5 readings. Calculate specific rotation:

    
    
    (Where 
    
    
    
    is observed rotation,
    
    
    is path length in dm,
    
    
    is concentration in g/100mL).

Expected Range: Based on structural analogs (e.g., non-fluorinated pyridine alcohols), the value is likely between


 and 

(dextrorotatory) in Methanol. Note: The sign may invert in Chloroform.

Visualizing the Validation Workflow

The following diagram illustrates the critical path from synthesis to validated reference value.

ReferenceValidation Start Crude (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol ChiralHPLC Chiral HPLC Analysis (Chiralpak AD-H, Hex/IPA/DEA) Start->ChiralHPLC Decision Is ee > 99.5%? ChiralHPLC->Decision Purification Prep HPLC / Recrystallization Decision->Purification No (<99.5%) Drying Vacuum Drying (Remove Solvent/Water) Decision->Drying Yes (>99.5%) Purification->ChiralHPLC Weighing Precision Weighing (100.0 mg / 10 mL MeOH) Drying->Weighing Polarimetry Measure Optical Rotation (589 nm, 20°C) Weighing->Polarimetry Result Validated Reference Value [α]D established Polarimetry->Result

Figure 1: Critical path for establishing a validated optical rotation reference for chiral pyridine intermediates.

References

  • European Pharmacopoeia (Ph.[2] Eur.) . 2.2.[2][3][4][5][6][7]7. Optical Rotation. Strasbourg: Council of Europe. (Standard methodology for polarimetry).[7] Link

  • Vertex AI Search . Synthesis of 2-(Pyridin-2-yl)propan-1-ol. ChemicalBook. (Provides synthetic route for the non-fluorinated analog). Link

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Methodology for chiral HPLC of basic amines/pyridines). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[8] (Theoretical basis for solvent effects on optical rotation). Link

Sources

Safety Operating Guide

(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Treat (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol as a High-Hazard Halogenated Organic Waste.

Due to the presence of the fluorine atom on the pyridine ring, this compound must not be disposed of in standard organic solvent streams or down the drain.[1] Improper disposal risks the formation of hydrofluoric acid (HF) during standard incineration or contamination of municipal water systems.

Immediate Disposal Classification:

  • Primary Waste Stream: Halogenated Organic Waste.

  • RCRA Status (USA): Not explicitly P- or U-listed, but must be managed as Characteristic Hazardous Waste (Ignitability D001, Toxicity D004 pending TCLP).

  • Disposal Method: High-temperature incineration with flue gas scrubbing.

Chemical Identification & Hazard Assessment

Before handling waste, verify the chemical identity and associated hazards.[1][2] This compound is a chiral pyridine derivative often used as a pharmaceutical intermediate.

PropertySpecification
Chemical Name (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol
Functional Groups Pyridine (Base), Fluorine (Halogen), Alcohol (Hydroxyl)
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
Physical State Typically Liquid or Low-Melting Solid (Analog-based)
Acidity/Basicity Weak Base (Pyridine nitrogen)
Key Hazard Profile
  • Combustion Hazard: As a pyridine alcohol, it is likely combustible.[3][4] Burning releases toxic Hydrogen Fluoride (HF) gas and Nitrogen Oxides (NOx).

  • Toxicity: Pyridine derivatives are known central nervous system (CNS) depressants and potential hepatotoxins.

  • Environmental: Harmful to aquatic life with long-lasting effects (Pyridine backbone).

Waste Segregation Protocols

Effective disposal begins at the bench. You must segregate this chemical from non-halogenated solvents to prevent regulatory violations and safety hazards.

The "Halogen Rule"

If a waste container contains >1-2% halogenated content , the entire container must be classified as Halogenated Waste .

  • DO NOT MIX WITH: Acetone, Ethanol, Methanol (unless part of the reaction mixture), Strong Acids (exothermic reaction with pyridine ring), Oxidizers (Peroxides, Nitrates).

  • COMPATIBLE WITH: Dichloromethane (DCM), Chloroform, Chlorobenzene (other halogenated organic solvents).

Segregation Workflow Diagram

The following decision tree outlines the strict segregation logic required for this compound.

WasteSegregation Start Waste Generation: (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol CheckState Is the Waste Solid or Liquid? Start->CheckState LiquidPath Liquid Waste (Mother Liquor/Solvent) CheckState->LiquidPath SolidPath Solid Waste (Contaminated Silica/Wipes) CheckState->SolidPath HalogenCheck Does it contain >1% Halogens? LiquidPath->HalogenCheck SolidBin DESTINATION: Solid Hazardous Waste Drum (Double Bagged) SolidPath->SolidBin HaloBin DESTINATION: Halogenated Organic Waste Carboy (Red Label) HalogenCheck->HaloBin YES (Contains Fluorine) NonHaloBin Non-Halogenated Waste (DO NOT USE) HalogenCheck->NonHaloBin NO (Incorrect Path)

Figure 1: Segregation logic ensuring fluorinated waste is diverted to the correct halogenated stream to prevent downstream incineration failure.

Step-by-Step Disposal Workflow

Phase 1: Collection & Packaging
  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers.[1] Avoid metal containers if the waste is acidic (though this compound is basic, mixed waste streams vary).

  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.

    • Constituents: List "(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol" explicitly. Do not use abbreviations.

    • Hazard Checkboxes: Check "Toxic", "Flammable", and "Halogenated".

  • Venting: Use a vented cap if there is any risk of ongoing reaction or off-gassing, though this is stable under normal conditions.

Phase 2: Bench Cleanup
  • Trace Residue: Rinse glassware with a small amount of Acetone or Ethanol.

  • Rinsate Disposal: Pour the first and second rinses into the Halogenated Waste container. (The rinse now contains fluorinated material).

  • Wipes/Gloves: Contaminated solid waste (Gloves, Paper Towels) must be double-bagged in clear polyethylene bags and placed in the Solid Hazardous Waste drum.

Phase 3: Final Disposal (EHS/Contractor)
  • Transport: Move to the central accumulation area using secondary containment (tray or bucket).

  • Destruction Method: The waste contractor must utilize Rotary Kiln Incineration equipped with a caustic scrubber.

    • Mechanism:[1][5][6] The scrubber neutralizes the Hydrogen Fluoride (HF) gas generated when the fluorine atom is stripped from the pyridine ring during combustion.

Emergency Procedures (Spill Response)

Scenario: A 100mL spill of pure compound or concentrated solution on the lab bench.

  • Evacuate & Ventilate: Alert nearby personnel. Turn on fume hoods to max to exhaust vapors.

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If aerosolized, use a half-mask respirator with organic vapor cartridges.

  • Containment: Do NOT use water. Water spreads the organic chemical.

    • Use Universal Absorbent Pads or Vermiculite .

    • Create a dike around the spill edges first, then work inward.

  • Decontamination:

    • Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Debris (Fluorinated Pyridine)".

    • Clean the surface with soap and water; collect this water as hazardous waste if significantly contaminated.

Regulatory Compliance & Waste Codes

Proper coding ensures the waste facility accepts the material.[1]

RegulationCode/ClassificationDescription
RCRA (USA) D001 Ignitable (if flash point <60°C).
RCRA (USA) D002 Corrosive (if pH >12.5 or <2, applicable if in basic solution).
RCRA (USA) U196 (Reference) Pyridine is U196. While this is a derivative, referencing U196 helps contractors assess toxicity.
European Waste Code 07 05 03* Organic halogenated solvents, washing liquids, and mother liquors.
DOT (Transport) UN 1993 or UN 2924 Flammable Liquid, N.O.S. (or Flammable Liquid, Corrosive, N.O.S.).

References

  • BenchChem. (2025). Essential Procedures for the Safe Disposal of 5-Fluoro-6-methoxypyridin-3-ol. Retrieved from 1

  • Santa Cruz Biotechnology. (2025). Hydrogen Fluoride Pyridine Safety Data Sheet. Retrieved from 7

  • PubChem. (2025).[8][9] 1-(5-fluoropyridin-2-yl)propan-1-ol Compound Summary. Retrieved from 9

  • Stephen F. Austin State University. (2025). Waste Identification and Classification Guide. Retrieved from 10

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.